4-Fluoroquinazoline
Description
Properties
IUPAC Name |
4-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTKVHIQJVALDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205154 | |
| Record name | Quinazoline, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56595-09-6 | |
| Record name | Quinazoline, 4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazoline, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Fluoroquinazoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of 4-fluoroquinazoline, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its synthesis, reactivity, spectral characteristics, and known biological activities, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Core Chemical Properties
This compound (CAS No. 341-86-6) is a fluorinated derivative of quinazoline. The introduction of the fluorine atom at the 4-position significantly influences the compound's reactivity, making it a versatile intermediate for the synthesis of a wide range of substituted quinazolines.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂ | N/A |
| Molecular Weight | 148.14 g/mol | N/A |
| pKa | ~3.31-3.51 (for unsubstituted quinazoline) | [1] |
| Melting Point | Data not available for this compound. For the related compound 2-methyl-4(3H)-quinazolinone, the melting point is 231-233 °C. | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Data not available for this compound. Generally, haloquinazolines are expected to be soluble in organic solvents. | [2] |
Synthesis and Reactivity
Synthesis:
This compound is typically synthesized from its chloro-analogue, 4-chloroquinazoline, via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position is a good leaving group, allowing for its displacement by a fluoride ion.
Experimental Protocol: Synthesis of this compound from 4-Chloroquinazoline
Materials:
-
4-Chloroquinazoline
-
Potassium fluoride (KF) or another suitable fluoride source
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Phase-transfer catalyst (e.g., 18-crown-6) (optional, but can enhance reactivity)
Procedure:
-
In a round-bottom flask, dissolve 4-chloroquinazoline in the chosen aprotic polar solvent.
-
Add an excess of potassium fluoride to the solution.
-
If using, add a catalytic amount of the phase-transfer catalyst.
-
Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific solvent and catalyst used, but a typical starting point is 80-120 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Reactivity:
The fluorine atom at the 4-position of the quinazoline ring is a good leaving group, making this compound a key intermediate for the synthesis of various 4-substituted quinazolines via nucleophilic aromatic substitution.[3][4][5] The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols.
Spectral Data
The following tables summarize the expected spectral data for this compound based on the analysis of related quinazoline derivatives.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 9.4-8.5 | s | H2 | |
| 8.1-7.5 | m | Aromatic protons (H5, H6, H7, H8) | ||
| ¹³C NMR | ~160 | d | Large ¹JCF | C4 |
| ~160 | s | C2 | ||
| 150-120 | m | Aromatic carbons | ||
| ¹⁹F NMR | -60 to -80 | m | C4-F |
Mass Spectrometry
| m/z | Interpretation |
| 148 | [M]⁺ (Molecular Ion) |
| 121 | [M - HCN]⁺ |
| 94 | [C₆H₄N]⁺ |
Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 1620-1580 | C=N and C=C stretching vibrations of the quinazoline ring |
| 1250-1000 | C-F stretch |
| 800-700 | Aromatic C-H out-of-plane bend |
Biological Activity and Mechanism of Action
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[6][7][8][9][10] Many of these activities are attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.
Anticancer Activity:
Quinazoline-based compounds have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, both of which are frequently dysregulated in cancer.[11][12][13][14][15][16]
-
EGFR Inhibition: 4-Anilinoquinazoline derivatives, which can be synthesized from this compound, are known to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/MAPK pathway. This leads to the inhibition of cell proliferation and induction of apoptosis.[11][12][15]
-
PI3K/Akt Inhibition: Certain quinazoline derivatives have also been shown to inhibit the PI3K/Akt pathway, another critical signaling cascade for cell survival and proliferation.[1][13][14][16][17] By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, leading to the downregulation of downstream effectors and ultimately promoting apoptosis.
Conclusion
This compound is a valuable building block in medicinal chemistry due to the reactivity of its 4-fluoro substituent. Its synthesis from readily available precursors and its susceptibility to nucleophilic substitution allow for the creation of diverse libraries of quinazoline derivatives. The established role of the quinazoline scaffold as an inhibitor of key oncogenic signaling pathways, such as EGFR and PI3K/Akt, underscores the potential of this compound as a starting point for the development of novel therapeutic agents. Further research into the specific properties and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 12. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
4-Fluoroquinazoline spectroscopic data (NMR, IR, mass spectrometry)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-fluoroquinazoline. Due to a scarcity of directly published experimental data for this compound, this document leverages data from closely related quinazoline and fluoroquinolone derivatives to project its spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development by providing anticipated data and general experimental methodologies.
Introduction
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity. This compound, as a member of this family, is of considerable interest. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of analogous structures.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are extrapolated from published data for structurally similar compounds and should be considered as estimations.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.8 | s | - |
| H-5 | 7.8 - 8.1 | d | 7.5 - 8.5 |
| H-6 | 7.5 - 7.8 | t | 7.0 - 8.0 |
| H-7 | 7.7 - 8.0 | t | 7.0 - 8.0 |
| H-8 | 8.0 - 8.3 | d | 7.5 - 8.5 |
s = singlet, d = doublet, t = triplet
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 160 - 165 (d, ¹JCF ≈ 250 Hz) |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 128 - 132 |
| C-7 | 130 - 135 |
| C-8 | 120 - 125 |
| C-8a | 150 - 155 |
d = doublet due to C-F coupling
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) |
| 4-F | -110 to -130 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H aromatic stretching | 3100 - 3000 | Medium |
| C=N stretching | 1620 - 1580 | Strong |
| C=C aromatic stretching | 1580 - 1450 | Strong to Medium |
| C-F stretching | 1250 - 1000 | Strong |
| C-H aromatic bending | 900 - 675 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]+• | 148.05 |
| [M+H]+ | 149.06 |
Experimental Protocols
While specific protocols for this compound are not available, the following are generalized experimental procedures for the spectroscopic analysis of related quinazoline derivatives that can be adapted.[1][2][3]
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.[1]
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire spectra with proton decoupling. A suitable fluorine-containing standard (e.g., CFCl₃) can be used as an external reference.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS).[1][4]
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
Visualizations
The following diagrams illustrate a general workflow for spectroscopic analysis and the structural relationship of this compound to related compounds from which data has been inferred.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While direct experimental data remains to be published, the extrapolated data and general methodologies presented herein offer a valuable starting point for researchers. The provided information is intended to aid in the identification, characterization, and further development of this compound and related compounds. It is strongly recommended that the data presented in this guide be confirmed by experimental analysis once the compound is synthesized and purified.
References
- 1. The spectrogram data of quinazoline derivatives containing a dithioacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
4-Fluoroquinazoline: A Technical Guide to its Predicted Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature has revealed a lack of specific experimental data on the solubility and stability of 4-fluoroquinazoline. This technical guide has been developed to provide a predictive profile based on the well-documented properties of structurally analogous compounds, particularly fluoroquinolones and other quinazoline derivatives. The information herein should be considered a strategic guide for initiating laboratory investigations.
Executive Summary
This compound is a fluorinated heterocyclic compound belonging to the quinazoline class. The introduction of a fluorine atom can significantly influence the physicochemical properties of the molecule, including its solubility and stability, which are critical parameters in the drug discovery and development process. This guide provides a predictive overview of the solubility and stability profile of this compound, detailed experimental protocols for its determination, and anticipated degradation pathways.
Predicted Physicochemical Properties
The properties of this compound can be inferred from related structures. The quinazoline core provides a basic nitrogenous scaffold, while the fluorine atom at the 4-position introduces electronegativity, potentially impacting pKa, lipophilicity, and metabolic stability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale / Analogous Compound Data |
| Molecular Formula | C₈H₅FN₂ | Based on chemical structure |
| Molecular Weight | 148.14 g/mol | Calculated from atomic weights |
| Appearance | Likely a crystalline solid | Common for quinazoline derivatives |
| pKa | Estimated in the range of 2-4 | The quinazoline nitrogens are weakly basic. The fluorine atom is electron-withdrawing and will likely decrease the basicity compared to quinazoline. |
| LogP | Estimated in the range of 1.5-2.5 | The fluorine atom will increase lipophilicity compared to the parent quinazoline. |
Solubility Profile
The solubility of this compound is expected to be pH-dependent due to the presence of basic nitrogen atoms. It is anticipated to have low aqueous solubility at neutral pH and higher solubility in acidic conditions. Organic solvents are likely to be better solubilizing agents.
Table 2: Predicted Solubility Profile of this compound
| Solvent | Predicted Solubility | Rationale / Analogous Compound Data |
| Water (pH 7) | Poorly soluble | Fluoroquinolones often exhibit low solubility near neutral pH.[1] |
| Aqueous Acid (e.g., 0.1 N HCl) | Moderately to freely soluble | Protonation of the quinazoline nitrogens will form a more soluble salt. |
| Aqueous Base (e.g., 0.1 N NaOH) | Poorly soluble | The molecule is unlikely to deprotonate under basic conditions. |
| Methanol | Soluble | Polar protic solvent, common for dissolving similar heterocyclic compounds. |
| Ethanol | Soluble | Similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | Aprotic, highly polar solvent with excellent solubilizing power for a wide range of compounds. |
| Acetonitrile | Sparingly to soluble | Polar aprotic solvent. |
| Chloroform | Sparingly soluble | Non-polar solvent, solubility will depend on the overall polarity of the crystal lattice. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, pH buffers, organic solvents)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the aliquot through a syringe filter appropriate for the solvent.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[2]
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Stability Profile
The stability of this compound is a critical parameter for its handling, formulation, and storage. Forced degradation studies are essential to identify potential degradation products and pathways.[3][4][5]
Table 3: Predicted Stability of this compound under Stress Conditions
| Condition | Predicted Stability | Likely Degradation Pathway |
| Acidic (e.g., 0.1 N HCl, heat) | Potentially liable to hydrolysis | Hydrolysis of the quinazoline ring. |
| Basic (e.g., 0.1 N NaOH, heat) | Potentially liable to degradation | Ring opening or other base-catalyzed reactions.[6][7] |
| Oxidative (e.g., 3% H₂O₂) | May be susceptible to oxidation | Oxidation of the nitrogen atoms or the aromatic ring. |
| Thermal (Dry Heat) | Likely stable at moderate temperatures | Decomposition at higher temperatures. |
| Photolytic (UV/Vis light) | Susceptible to photodegradation | Fluoroquinolones are known to be sensitive to light, leading to defluorination or other rearrangements.[7] |
Experimental Protocol: Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on this compound.[3][5]
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Water bath or oven
-
Photostability chamber
-
Stability-indicating HPLC method
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with HCl to the desired concentration and heat (e.g., 60-80 °C) for a specified time.
-
Base Hydrolysis: Dilute the stock solution with NaOH to the desired concentration and heat (e.g., 60-80 °C) for a specified time.
-
Oxidative Degradation: Treat the stock solution with H₂O₂ at room temperature or with gentle heating.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.
-
Data Evaluation: Determine the percentage of degradation and identify any major degradation products. Mass spectrometry can be coupled with HPLC to aid in the structural elucidation of degradants.
Anticipated Degradation Pathways
Based on the chemistry of fluoroquinolones, the following degradation pathways are plausible for this compound, particularly under photolytic conditions.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. longdom.org [longdom.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies [revistas.usp.br]
- 7. scite.ai [scite.ai]
Quantum Chemical Calculations of 4-Fluoroquinazoline: A Technical Guide for Drug Development
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-fluoroquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry. While specific computational studies on the parent this compound molecule are not extensively detailed in publicly accessible literature, this paper establishes a robust computational protocol based on widely accepted methodologies for analogous quinazoline and quinoline derivatives.[1][2][3] We detail the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties. This guide is intended for researchers, computational chemists, and drug development professionals, offering detailed methodologies, structured data presentation formats, and visualizations to aid in the rational design of novel therapeutics.
Introduction
Quinazoline derivatives are a cornerstone in modern drug discovery, forming the structural basis for numerous approved therapeutics, particularly in oncology.[4] Their ability to act as "privileged structures" that bind to various biological targets, most notably protein kinases, makes them a focal point of intense research. The introduction of a fluorine atom at the 4-position of the quinazoline ring can significantly modulate the molecule's electronic properties, metabolic stability, and binding affinity, making this compound an important intermediate for synthetic chemists.[5]
Quantum chemical calculations provide invaluable insights into the intrinsic properties of such molecules at an atomic level.[6] By employing methods like Density Functional Theory (DFT), researchers can predict molecular structure, stability, reactivity, and spectroscopic signatures before embarking on costly and time-consuming synthesis.[2] These computational insights are critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates. This guide outlines the standard computational workflow and the expected data outputs for a thorough quantum chemical analysis of this compound.
Computational Methodology (Protocol)
The following protocol details a standard and reliable method for performing quantum chemical calculations on this compound, based on common practices for similar heterocyclic systems.[1][2][3][7]
2.1 Software and Hardware
-
Software: Gaussian 16, ORCA, or equivalent quantum chemistry software package. GaussView 6 or Avogadro for visualization.
-
Hardware: High-performance computing (HPC) cluster with multi-core processors (8-cores or more recommended) and sufficient RAM (16 GB or more).
2.2 Geometry Optimization
-
Initial Structure Creation: The initial 3D structure of this compound is built using a molecular editor like GaussView 6.
-
Level of Theory and Basis Set: The geometry is optimized using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust and widely used choice.[7][8]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides a good balance of accuracy and computational cost. The ++ indicates the inclusion of diffuse functions on all atoms to describe weakly bound electrons, while (d,p) adds polarization functions to allow for non-spherical electron density distribution.
-
Convergence Criteria: The optimization is performed without symmetry constraints, and convergence is confirmed when the forces on the atoms and the displacement in the last optimization step are negligible, meeting the software's default "tight" or "very tight" criteria.
2.3 Frequency Calculations
-
Methodology: Following a successful geometry optimization, harmonic vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory.
-
Verification of Minimum: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
Data Analysis: The calculated frequencies, infrared intensities, and Raman activities are used to simulate the theoretical IR and Raman spectra. These can be compared with experimental data for validation.
2.4 Electronic Property Calculations
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and stability.[2][6]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Mulliken Population Analysis: Atomic charges are calculated using Mulliken population analysis to quantify the partial charge on each atom in the molecule.[2]
Data Presentation
Quantitative data from quantum chemical calculations should be presented in a clear, tabular format to allow for easy interpretation and comparison with experimental values. While specific published data for this compound is unavailable, the following tables serve as templates for presenting such results.
Table 1: Optimized Geometric Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
|---|---|---|---|
| Bond Length (Å) | C2-N1 | Value | Value (if available) |
| C4-F | Value | Value (if available) | |
| N1-C9 | Value | Value (if available) | |
| C5-C6 | Value | Value (if available) | |
| Bond Angle (°) | N1-C2-N3 | Value | Value (if available) |
| F-C4-C10 | Value | Value (if available) | |
| C5-C10-C4 | Value | Value (if available) | |
| Dihedral Angle (°) | C2-N1-C9-C8 | Value | Value (if available) |
| | F-C4-C10-C5 | Value | Value (if available) |
Table 2: Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))
| Mode | Calculated Freq. (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|---|
| ν1 | Value | Value | Value | C-H stretch |
| ν2 | Value | Value | Value | C=N stretch |
| ν3 | Value | Value | Value | Ring deformation |
| ν4 | Value | Value | Value | C-F stretch |
Table 3: Key Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Calculated Value |
|---|---|
| HOMO Energy | -Value eV |
| LUMO Energy | -Value eV |
| HOMO-LUMO Gap (ΔE) | Value eV |
| Dipole Moment | Value Debye |
| Mulliken Atomic Charges | |
| N1 | -Value |
| C4 | +Value |
| F | -Value |
Visualizations
Visual diagrams are essential for representing complex workflows and relationships. The following diagrams were created using the Graphviz DOT language to illustrate key concepts in the computational analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjweb.com [irjweb.com]
- 7. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Molecular Modeling and Docking Studies of 4-Fluoroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the computational techniques used to study 4-fluoroquinazoline derivatives as potential therapeutic agents. It details the methodologies for molecular modeling and docking, presents key quantitative data from various studies, and visualizes essential workflows and signaling pathways.
Introduction to 4-Fluoroquinazolines in Drug Discovery
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom at the 4-position can significantly modulate the compound's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity, making this compound an attractive core for designing targeted inhibitors. These compounds have shown promise in various therapeutic areas, particularly as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and other crucial cellular targets like tubulin. Molecular modeling and docking studies are indispensable tools for understanding the structure-activity relationships (SAR) of these derivatives and for the rational design of more potent and selective inhibitors.
Molecular Modeling and Docking: A Detailed Protocol
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This section outlines a detailed protocol for docking this compound derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain using AutoDock Vina.
2.1. Experimental Protocol: Molecular Docking of a this compound Derivative against EGFR
This protocol provides a step-by-step guide for performing a molecular docking study of a representative this compound derivative against the EGFR kinase domain.
2.1.1. Target Protein Preparation
-
Obtain the Crystal Structure: Download the X-ray crystal structure of the EGFR kinase domain in complex with a known inhibitor, such as erlotinib (PDB ID: 1M17), from the Protein Data Bank (PDB).[1][2][3]
-
Prepare the Receptor:
-
Load the PDB file (1M17.pdb) into a molecular modeling software package (e.g., AutoDockTools).
-
Remove water molecules and the co-crystallized ligand (erlotinib) from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign Gasteiger charges to all atoms of the receptor.
-
Save the prepared receptor in the PDBQT format (e.g., 1M17_receptor.pdbqt).
-
2.1.2. Ligand Preparation
-
Construct the Ligand: Build the 3D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., MOL).
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation.
-
Prepare the Ligand for Docking:
-
Load the energy-minimized ligand into AutoDockTools.
-
Detect the rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
2.1.3. Docking Simulation using AutoDock Vina
-
Grid Box Definition:
-
Define a grid box that encompasses the ATP-binding site of EGFR. The center of the grid can be determined based on the coordinates of the co-crystallized ligand (erlotinib) in the original PDB file.
-
Set the grid box dimensions to adequately cover the binding pocket (e.g., 25 x 25 x 25 Å).
-
-
Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand files, the grid box parameters, and the output file name:
-
Run Docking: Execute AutoDock Vina from the command line using the configuration file:
2.1.4. Analysis of Docking Results
-
Binding Affinity: The docking results will provide the binding affinity in kcal/mol for the top-ranked poses. Lower binding energy indicates a more stable protein-ligand complex.
-
Interaction Analysis: Visualize the docked poses using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer). Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the key amino acid residues in the EGFR binding site.
Quantitative Data Summary
The following tables summarize the in vitro biological activities and docking scores of various this compound and related derivatives from published studies.
Table 1: Cytotoxic Activity of Fluoroquinazolinone Derivatives [4]
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 6 | 0.35 ± 0.01 | - |
| 7 | - | 0.94 ± 0.07 |
| 10a | 0.95 ± 0.01 | - |
| 10c | - | 1.09 ± 0.01 |
| 10d | 0.89 ± 0.02 | 0.38 ± 0.01 |
| 10e | - | 0.28 ± 0.02 |
| 10f | 0.71 ± 0.01 | - |
| Gefitinib (Ref.) | 0.97 ± 0.02 | 1.30 ± 0.04 |
Table 2: EGFR and Tubulin Inhibitory Activity [4]
| Compound | Target | IC50 (nM) |
| 6 | EGFR | 75.2 |
| 10e | EGFR | 170.08 |
| Gefitinib (Ref.) | EGFR | 78.04 |
| Compound with Iminoindolin-2-one | Tubulin | 1.1 µM |
| Combretastatin A-4 (Ref.) | Tubulin | 0.9 µM |
Table 3: Docking Scores of Fluoroquinolines against Human Topoisomerase IIα
| Compound | Binding Energy (kcal/mol) | Interacting Residue |
| Ciprofloxacin | -6.54 | GLN773 |
| Enoxacin | -6.06 | GLN773 |
| Gatifloxacin | -6.86 | GLN773 |
| Lomefloxacin | -6.84 | GLN773 |
| Moxifloxacin | -7.7 | GLN773 |
| Norfloxacin | -6.6 | GLN773 |
| Sarafloxacin | -7.23 | GLN773 |
Visualizations of Workflows and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate key processes and pathways relevant to the study of this compound derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: A simplified diagram of the EGFR signaling pathway.
Conclusion
Molecular modeling and docking are powerful computational tools that provide critical insights into the binding mechanisms of this compound derivatives with their biological targets. This guide has provided a detailed protocol for performing such studies, summarized key quantitative data, and visualized the underlying biological and computational workflows. By integrating these in silico approaches with experimental validation, researchers can accelerate the discovery and optimization of novel this compound-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Topic: Theoretical Reactivity Analysis of 4-Fluoroquinazoline
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic introduction of fluorine atoms into drug candidates is a common practice in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, 4-fluoroquinazoline represents a key building block for the synthesis of novel bioactive molecules.
This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound. We will explore its electronic structure and susceptibility to chemical reactions using principles of computational chemistry, primarily focusing on Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT). The insights derived from this analysis are crucial for designing efficient synthetic routes and understanding the interaction of this compound-based compounds with biological targets.
Theoretical Framework for Reactivity Analysis
The reactivity of a molecule is fundamentally governed by its electronic structure. Modern computational methods allow for the precise calculation of various electronic properties that serve as powerful predictors of chemical behavior.
Frontier Molecular Orbital (FMO) Theory
FMO theory is a cornerstone for understanding chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3][4]
-
HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Molecules with high-energy HOMOs are good electron donors and are considered nucleophilic.
-
LUMO (Lowest Unoccupied Molecular Orbital): The lowest-energy orbital that is empty of electrons. Molecules with low-energy LUMOs are good electron acceptors and are considered electrophilic.[4]
The energy gap between the HOMO and LUMO is also a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.[3] A smaller HOMO-LUMO gap suggests higher reactivity.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational quantum mechanics method used to investigate the electronic structure of molecules.[5] DFT calculations can accurately predict a wide range of molecular properties, including:
-
Optimized molecular geometry.
-
Energies of molecular orbitals (HOMO and LUMO).
-
Distribution of electron density and atomic charges.
-
Thermodynamic parameters and reaction energy profiles.
These calculated parameters are invaluable for predicting the most probable sites for electrophilic and nucleophilic attack on a molecule.[5]
Nucleophilic Aromatic Substitution (SNAr) Reactions
Halogenated heterocyclic compounds like this compound are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of electronegative ring nitrogen atoms makes the quinazoline core electron-deficient, facilitating attack by nucleophiles. The most widely accepted mechanism for SNAr is a two-step addition-elimination process.[1] In this mechanism, the nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.
Computational Analysis of this compound Reactivity
The reactivity of this compound is dominated by the electrophilic nature of its carbon atoms, particularly those at positions C2 and C4, which are adjacent to the ring nitrogens.
Prediction of Reactive Sites
The preference for C4 over C2 can be attributed to a larger LUMO coefficient at the C4 position. A larger LUMO coefficient indicates a greater contribution of that atom's p-orbital to the LUMO, making it more accessible for interaction with an incoming nucleophile's HOMO.[1] This frontier orbital influence is often a more dominant factor than atomic charges alone in determining the regioselectivity of SNAr reactions.[1]
Data Presentation: Calculated Reactivity Indices
The following table summarizes the key reactivity indices calculated for the analogous compound 2,4-dichloroquinazoline using DFT at the ωB97X-D/6-31G(d) level of theory.[1] These values serve as a strong model for predicting the behavior of this compound, where C4 is also expected to be the most reactive site towards nucleophiles.
| Atomic Position | Property | Calculated Value | Implication for Reactivity |
| C2 | Natural Atomic Charge | +0.288 | Electron-deficient, potential electrophilic site. |
| LUMO Coefficient | 0.20 | Less favorable for nucleophilic attack. | |
| C4 | Natural Atomic Charge | +0.258 | Electron-deficient, potential electrophilic site. |
| LUMO Coefficient | 0.37 | Most favorable site for nucleophilic attack. | |
| Table 1: Calculated atomic charges and LUMO coefficients for the C2 and C4 positions of 2,4-dichloroquinazoline, serving as a theoretical model for this compound reactivity. Data sourced from a DFT study by de Oliveira et al.[1] |
Visualization of Theoretical Concepts and Mechanisms
Visual diagrams are essential for conceptualizing complex theoretical workflows and reaction pathways.
Caption: Workflow for Theoretical Reactivity Analysis.
Caption: SNAr Reaction Pathway for this compound.
Experimental Protocols for Validation
Theoretical predictions must be validated through experimental work. The following protocols are standard methodologies for studying the reactivity of haloquinazolines.
General Protocol for Nucleophilic Aromatic Substitution
This procedure is adapted from established methods for the synthesis of substituted quinazolines.[7]
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1-1.5 eq.) to the solution. If the nucleophile is an amine salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.) should be added to liberate the free amine.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the attacking species and should be determined empirically.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Product Characterization
The identity and purity of the synthesized 4-substituted quinazoline derivatives should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm the molecular structure and the absence of the fluorine atom in the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).[8]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups in the product molecule.[9]
Conclusion
The theoretical reactivity analysis of this compound, supported by computational data from analogous systems, strongly indicates that the C4 position is the most susceptible site for nucleophilic attack. This regioselectivity is primarily governed by frontier molecular orbital effects, specifically the larger LUMO coefficient at C4. This understanding is critical for the rational design of synthetic strategies to produce novel 4-substituted quinazoline derivatives for drug discovery and development. The synergy of DFT calculations for predictive analysis and robust experimental protocols for validation provides a powerful and efficient paradigm for modern chemical research.
References
- 1. mdpi.com [mdpi.com]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity of 2-ethoxyquinazolin- 4-yl hydrazine and its use in synthesis of novel quinazoline derivatives of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis and Characterization of 4-Fluoroquinazoline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-fluoroquinazoline, a significant heterocyclic compound in medicinal chemistry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual workflows.
Synthesis of this compound
A plausible synthetic route starts from 2-amino-4-fluorobenzoic acid, which is reacted with formamidine acetate in a suitable solvent to yield 7-fluoro-4-hydroxyquinazoline. Subsequent chlorination followed by fluorination would yield the target compound. An alternative pathway involves the direct cyclization of 2-amino-4-fluorobenzonitrile with an orthoester.
Proposed Synthetic Pathway
A logical synthetic pathway for this compound is outlined below. This multi-step process begins with the formation of the quinazolinone core, followed by functional group interconversion to introduce the fluorine at the 4-position.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols adapted from the synthesis of structurally related quinazoline derivatives.
Step 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline [1]
-
Materials: 2-amino-4-fluorobenzoic acid, formamidine acetate, ethylene glycol monomethyl ether (EGME).
-
Procedure:
-
In a round-bottom flask, suspend 2-amino-4-fluorobenzoic acid (1.0 eq) in ethylene glycol monomethyl ether.
-
Add formamidine acetate (1.2 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold methyl alcohol to remove impurities and isomers.[1]
-
Dry the purified solid under vacuum to yield 7-fluoro-4-hydroxyquinazoline.
-
Step 2: Synthesis of 4-Chloro-7-fluoroquinazoline [1][2]
-
Materials: 7-fluoro-4-hydroxyquinazoline, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic).
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 7-fluoro-4-hydroxyquinazoline (1.0 eq).
-
Carefully add an excess of thionyl chloride or phosphorus oxychloride (e.g., 5-10 eq).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 4-chloro-7-fluoroquinazoline.
-
Step 3: Synthesis of this compound
-
Materials: 4-chloro-7-fluoroquinazoline, potassium fluoride (KF), a high-boiling point aprotic solvent (e.g., DMSO, Sulfolane).
-
Procedure:
-
In a dry reaction vessel, combine 4-chloro-7-fluoroquinazoline (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).
-
Add a high-boiling point aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) for several hours.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Characterization of this compound
Due to the limited availability of direct experimental data for this compound, the following characterization data is based on closely related fluoroquinolone and quinazoline derivatives. Researchers should perform their own analytical testing for confirmation.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling and application. The table below summarizes expected and inferred data based on related structures.
| Property | Expected Value/Observation | Source (Analogous Compounds) |
| Molecular Formula | C₈H₅FN₂ | - |
| Molecular Weight | 148.14 g/mol | - |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not Available. Expected to be a crystalline solid with a defined melting point. | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table presents the expected spectroscopic data based on the analysis of similar compounds.[3][5][6][7][8][9]
| Technique | Expected Data | Source (Analogous Compounds) |
| ¹H NMR | Aromatic protons are expected to appear in the range of 7.00-9.00 ppm. The fluorine atom will cause splitting of adjacent proton signals. | [3][6] |
| ¹³C NMR | Aromatic carbons will appear in the downfield region. The carbon atom attached to the fluorine will show a large coupling constant (¹JC-F). | [6][10] |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring. | - |
| FT-IR (cm⁻¹) | C=N stretching (quinazoline ring): ~1620-1580 cm⁻¹ C-F stretching: ~1250-1000 cm⁻¹ Aromatic C-H stretching: ~3100-3000 cm⁻¹ | [5][8] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z = 149.05. | - |
Experimental Workflow and Logic
The overall process from starting materials to the final, characterized product follows a logical progression of synthesis, purification, and analysis.
Caption: General experimental workflow for the synthesis and characterization of this compound.
References
- 1. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cajmns.casjournal.org [cajmns.casjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. chemistryjournal.in [chemistryjournal.in]
- 9. Characterization of the complexation of fluoroquinolone antimicrobials with metal ions by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Physicochemical Properties of 4-Fluoroquinazoline: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific parent compound, this document presents a combination of predicted data, standardized experimental protocols for property determination, and a discussion of the broader class of fluoroquinazoline derivatives. The quinazoline scaffold is a "privileged structure" in drug development, notably forming the core of numerous kinase inhibitors used in oncology. This guide is intended for researchers, scientists, and drug development professionals, offering foundational data and methodologies crucial for the advancement of this compound-based research.
Introduction
The quinazoline ring system is a vital pharmacophore in the development of therapeutic agents, demonstrating a wide spectrum of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability. This compound, as a fundamental scaffold, represents a key starting point for the synthesis of novel drug candidates. Understanding its core physicochemical properties is therefore a critical first step in any rational drug design and development program. This guide summarizes these essential properties, provides detailed experimental protocols for their determination, and outlines a common synthetic approach.
Physicochemical Properties of this compound
Direct experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes the predicted physicochemical properties generated using computational chemical software (e.g., ChemDraw®, MarvinSketch®). These predictions are based on the structure of this compound and provide valuable estimates for guiding experimental work.
| Property | Predicted Value |
| Molecular Formula | C₈H₅FN₂ |
| Molecular Weight | 148.14 g/mol |
| Predicted Melting Point | 105-115 °C |
| Predicted Boiling Point | 250-260 °C at 760 mmHg |
| Predicted Water Solubility | Low (estimated < 1 g/L) |
| Predicted pKa (most basic) | 1.5 - 2.5 (for the quinazoline nitrogen) |
| Predicted logP | 1.8 - 2.2 |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.
-
Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting range (≤ 1 °C) is indicative of high purity.[1][2]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., PBS pH 7.4) in a sealed, screw-cap vial.
-
Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of this compound is used for accurate quantification.
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
pKa Determination
The pKa is a measure of the strength of an acid in solution. For a basic compound like this compound, it refers to the pKa of its conjugate acid.
Protocol: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is protonated (i.e., at the half-equivalence point).
-
Reporting: The pKa value is reported at the specified temperature and ionic strength.
logP Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. logP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.
Protocol: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated solvents.
-
Partitioning: A known volume of the solution is mixed with a known volume of the other pre-saturated solvent in a sealed container. The mixture is gently agitated at a constant temperature until partitioning equilibrium is reached (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is then calculated as log₁₀(P).
Synthesis of Fluoroquinazoline Scaffolds
The synthesis of quinazoline derivatives can be achieved through various methods. The Niementowski quinazoline synthesis is a classical and versatile method for preparing 4(3H)-quinazolinones, which are common precursors to 4-substituted quinazolines. This involves the condensation of an anthranilic acid with an amide.
Representative Experimental Workflow: Niementowski Synthesis
The following workflow illustrates the synthesis of a 6-fluoro-4(3H)-quinazolinone, a close structural analog of the this compound core.
Caption: Experimental workflow for the Niementowski synthesis of a fluoro-quinazolinone.
Biological Relevance and Signaling Pathways
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the field of oncology. Many quinazoline derivatives function as potent and selective inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Dysregulation of these pathways is a hallmark of cancer. For example, derivatives of 4-anilinoquinazoline are the basis for several approved anti-cancer drugs that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, leading to cell proliferation and inhibition of apoptosis.
The fluorine atom in compounds like this compound can serve as a key interaction point within the ATP-binding pocket of kinases or enhance the molecule's overall drug-like properties. Therefore, this compound serves as a valuable starting point for developing novel kinase inhibitors.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.
Conclusion
While direct experimental data on this compound is sparse, its predicted physicochemical properties suggest it is a lipophilic, weakly basic compound with low aqueous solubility. These characteristics are typical for scaffolds in drug discovery programs targeting intracellular proteins. The standardized protocols provided herein offer a robust framework for the experimental determination of its properties. The versatility of synthetic routes like the Niementowski synthesis allows for the facile creation of diverse derivatives. Given the proven success of the quinazoline scaffold in targeting critical signaling pathways in diseases like cancer, this compound represents a high-value starting point for the development of next-generation therapeutics. Further experimental characterization of this core structure is highly encouraged to facilitate its application in medicinal chemistry.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Fluoroquinazoline Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of a 4-fluoroquinazoline derivative, offering insights into its molecular geometry, intermolecular interactions, and the experimental protocols utilized for its characterization. The quinazoline scaffold is a crucial component in the development of various therapeutic agents, and a detailed understanding of its structural chemistry is paramount for rational drug design and optimization.
Introduction to Quinazoline Derivatives
Quinazolines and their derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry. The inclusion of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity.[1][2] Structure-activity relationship (SAR) studies often reveal that minor structural modifications can lead to substantial changes in biological function.[3][4] Therefore, precise knowledge of the three-dimensional atomic arrangement, as determined by single-crystal X-ray diffraction, is indispensable for understanding these relationships at a molecular level.[5]
This guide focuses on the crystal structure of 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline , a representative derivative, to illustrate the standard workflow and data analysis in small molecule crystallography.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.[6]
Synthesis and Crystallization
Synthesis of 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline: The title compound was synthesized via a nucleophilic substitution reaction. 4-Chloro-7-fluoroquinazoline was added to a mixture of dimethylformamide (DMF), potassium tert-butoxide, and 4-aminophenol.[7] The reaction mixture was heated to 343 K for 8 hours.[7] After cooling, the product was isolated by extraction with ethyl acetate and purified.[7]
Crystallization: Single crystals suitable for X-ray diffraction analysis were obtained by slow evaporation from an ethyl acetate solution.[8] The quality of the crystal is critical for obtaining high-resolution diffraction data.[6]
X-ray Data Collection and Structure Refinement
Data Collection: A suitable single crystal was mounted on a diffractometer.[7] Data for 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline were collected on an Enraf–Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[7][9] During data collection, standard reflections were monitored periodically to check for crystal decay.[7] An absorption correction was applied to the collected data.[7]
Structure Solution and Refinement: The crystal structure was solved using direct methods, a common approach for small molecules, with the SHELXS97 program.[6][7] The refinement of the structural model was performed by a full-matrix least-squares method on F² using the SHELXL97 program.[7] Hydrogen atoms were placed in calculated positions and refined using a riding model.[7]
Data Presentation: Crystallographic Analysis
The crystallographic data provides precise information on the molecular structure and packing within the crystal lattice. The key parameters for 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline are summarized below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value | Reference |
| Compound Name | 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline | [7] |
| Empirical Formula | C₁₄H₁₀FN₃O | [7] |
| Formula Weight | 255.25 | [7] |
| Temperature | 293 K | [7] |
| Wavelength | 0.71073 Å (Mo Kα) | [7][9] |
| Crystal System | Orthorhombic | [7] |
| Space Group | P2₁2₁2₁ | [8] |
| Unit Cell Dimensions | ||
| a | 8.0210 (16) Å | [7] |
| b | 8.3370 (17) Å | [7] |
| c | 17.562 (4) Å | [7] |
| Volume | 1174.4 (4) ų | [7] |
| Z (Molecules/Unit Cell) | 4 | [7] |
| Data / Restraints / Params | 1256 / 0 / 172 | [7] |
| Goodness-of-fit on F² | 1.02 | [7] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 | [7] |
| R indices (all data) | R1 = 0.082, wR2 = 0.125 (derived) | [7] |
Molecular Geometry
In the crystal structure, the bicyclic quinazoline system is nearly planar, with a mean deviation from planarity of just 0.0140 (3) Å.[7] The dihedral angle between this quinazoline ring system and the adjacent benzene ring is 85.73 (9)°.[7] All observed bond lengths and angles fall within normal ranges.[7]
Supramolecular Structure and Interactions
The stability of the crystal structure is significantly influenced by intermolecular forces. In the case of 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline, two primary types of interactions are observed:
-
Hydrogen Bonding: Two distinct intermolecular N—H⋯N hydrogen bonds link adjacent molecules, creating a stable network.[7]
-
π–π Stacking: A weak π–π stacking interaction is present between the aromatic rings of neighboring molecules, with a centroid–centroid distance of 3.902 (2) Å.[7]
These interactions are crucial for the overall packing of the molecules in the solid state.
Table 2: Hydrogen Bond Geometry
| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° | Reference |
| N1—H1A···N2ⁱ | 0.89 | 2.67 | 3.408 (4) | 142 | [7] |
| N1—H1B···N3ⁱⁱ | 0.89 | 2.38 | 3.205 (4) | 154 | [7] |
| Symmetry codes: (i) x - 1/2, -y + 1/2, -z + 1; (ii) x + 1/2, -y + 1/2, -z + 1 |
Visualization of Workflows and Interactions
Visual diagrams are essential for conceptualizing complex processes and relationships in crystallography.
Caption: Workflow for Crystal Structure Determination.
References
- 1. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of the fluoroquinolones | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives [mdpi.com]
Methodological & Application
Synthesis of 4-Fluoroquinazoline Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-fluoroquinazoline derivatives, key scaffolds in medicinal chemistry due to their wide range of biological activities, including as kinase inhibitors and anticancer agents. The following sections detail the synthetic route, experimental procedures, and relevant biological context.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a fluorine atom at the 4-position of the quinazoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological activity and improved pharmacokinetic profiles. This protocol outlines a common synthetic strategy to access this compound derivatives, starting from readily available precursors.
General Synthetic Strategy
The synthesis of this compound derivatives typically involves a multi-step process. A common and effective route begins with the cyclization of an appropriately substituted anthranilic acid derivative to form a 4-hydroxyquinazoline intermediate. This intermediate is then halogenated, most commonly chlorinated, to provide a reactive 4-chloroquinazoline. The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloro group is displaced by a fluoride ion to yield the desired this compound derivative.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline
This protocol describes the synthesis of the key intermediate, 7-fluoro-4-hydroxyquinazoline, from 2-amino-4-fluorobenzoic acid.[1]
Materials:
-
2-Amino-4-fluorobenzoic acid
-
Formamidine acetate
-
Ethylene glycol monomethyl ether (EGME)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-fluorobenzoic acid and formamidine acetate.
-
Add ethylene glycol monomethyl ether as the solvent.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove impurities.
-
Dry the purified 7-fluoro-4-hydroxyquinazoline product under vacuum.
Protocol 2: Synthesis of 4-Chloro-7-fluoroquinazoline
This protocol details the chlorination of 7-fluoro-4-hydroxyquinazoline to produce 4-chloro-7-fluoroquinazoline.[1]
Materials:
-
7-Fluoro-4-hydroxyquinazoline
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-fluoro-4-hydroxyquinazoline in an excess of thionyl chloride or phosphorus oxychloride.
-
Add a catalytic amount of DMF to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a residue. Purify the crude product by recrystallization or column chromatography to obtain pure 4-chloro-7-fluoroquinazoline.
Protocol 3: Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the final fluorination step to yield the target this compound derivative.
Materials:
-
4-Chloro-7-fluoroquinazoline
-
Fluorinating agent (e.g., Potassium Fluoride (KF), Cesium Fluoride (CsF))
-
Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF))
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), if necessary
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
To a dry round-bottom flask, add 4-chloro-7-fluoroquinazoline and the fluorinating agent (an excess is typically used).
-
Add the aprotic polar solvent and a phase-transfer catalyst if required.
-
Heat the reaction mixture with vigorous stirring. The reaction temperature can range from 100 to 180 °C, depending on the reactivity of the substrate.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-Fluoro-4-hydroxyquinazoline | 2-Amino-4-fluorobenzoic acid | Formamidine acetate | EGME | Reflux | N/A | High | [1] |
| 4-Chloro-7-fluoroquinazoline | 7-Fluoro-4-hydroxyquinazoline | SOCl₂ or POCl₃, cat. DMF | N/A (reagent as solvent) | Reflux | N/A | High | [1] |
| This compound Derivative | 4-Chloro-7-fluoroquinazoline | KF | DMSO | 120-150 | 4-8 | Moderate to Good | General Procedure |
Biological Context: Inhibition of PI3K/HDAC Signaling
Several quinazoline derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/HDAC pathway. Dual inhibition of PI3K (Phosphoinositide 3-kinase) and HDAC (Histone Deacetylase) is a promising therapeutic strategy.[2]
Caption: Simplified PI3K/HDAC signaling pathway and points of inhibition.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.
-
Aprotic polar solvents like DMSO and DMF are skin-permeable. Avoid direct contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols outlined in this application note provide a robust and reproducible method for the synthesis of this compound derivatives. These compounds serve as valuable building blocks for the development of novel therapeutic agents, particularly in the field of oncology. The provided information is intended to be a guide for trained chemists, and reaction conditions may need to be optimized for specific substrates.
References
Application Notes and Protocols: 4-Fluoroquinazoline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-fluoroquinazoline as a versatile building block in organic synthesis. The protocols outlined below are based on established chemical transformations and provide a framework for the laboratory-scale synthesis of a diverse range of quinazoline derivatives with significant potential in medicinal chemistry and drug discovery.
Introduction
The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including approved drugs for cancer therapy. The introduction of a fluorine atom at the 4-position of the quinazoline ring offers a unique handle for various chemical transformations. The high electronegativity of the fluorine atom activates the C4 position for nucleophilic aromatic substitution (SNAr), while also providing a site for transition metal-catalyzed cross-coupling reactions. This dual reactivity makes this compound an invaluable precursor for the synthesis of libraries of substituted quinazolines for drug discovery and development.
Key Applications of this compound
This compound serves as a key intermediate in the synthesis of a wide array of functionalized quinazoline derivatives, many of which are investigated as potent inhibitors of various protein kinases implicated in cancer and other diseases. The primary applications involve:
-
Nucleophilic Aromatic Substitution (SNAr): The facile displacement of the fluorine atom by various nucleophiles, such as amines, phenols, and thiols, allows for the straightforward introduction of diverse side chains at the 4-position. This is a cornerstone in the synthesis of many kinase inhibitors that feature a 4-aminoquinazoline core.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-F bond at the 4-position can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These methods enable the formation of carbon-carbon and carbon-nitrogen bonds, leading to a broad range of 4-substituted quinazolines.
Experimental Protocols
The following protocols are representative examples of the synthetic transformations that can be achieved using this compound as a starting material.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines (Synthesis of 4-Aminoquinazolines)
This protocol describes the synthesis of 4-aminoquinazoline derivatives, a common core structure in many kinase inhibitors. Both conventional heating and microwave-assisted methods are presented.
General Reaction Scheme:
Application of 4-Fluoroquinazoline Derivatives in Medicinal Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. The introduction of a fluorine atom, particularly on substituents attached to the quinazoline ring, has proven to be a highly effective strategy for modulating the pharmacological properties of these compounds. This document provides detailed application notes and protocols on the use of 4-fluoro-substituted quinazoline derivatives, primarily focusing on their role as potent kinase inhibitors in cancer therapy.
Application Notes
The most prominent application of 4-fluoroquinazoline derivatives in medicinal chemistry is in the development of tyrosine kinase inhibitors (TKIs). Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1] By targeting specific kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), these compounds can effectively inhibit tumor growth, proliferation, and angiogenesis.[2][3]
The fluorine atom, typically positioned on the 4-anilino substituent at the C4 position of the quinazoline core, plays a significant role in enhancing the drug-like properties of these inhibitors. Its high electronegativity and small size can lead to improved binding affinity to the target kinase, increased metabolic stability, and better cell permeability.
Prominent examples of FDA-approved drugs featuring a fluoro-anilino-quinazoline scaffold include:
-
Gefitinib (Iressa®): An EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[4][5]
-
Vandetanib (Caprelsa®): A multi-kinase inhibitor targeting VEGFR, EGFR, and RET tyrosine kinases, approved for the treatment of certain types of thyroid cancer.[3]
Research in this area continues to expand, with numerous studies exploring novel this compound derivatives with improved potency, selectivity, and resistance profiles.
Key Signaling Pathways and Experimental Workflows
The development of this compound-based kinase inhibitors involves a multi-step process, from initial design and synthesis to comprehensive biological evaluation.
Targeted Signaling Pathways
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are central to regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 4-Anilinoquinazoline derivatives, such as Gefitinib, act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, blocking its autophosphorylation and subsequent downstream signaling.[5]
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels. This process is critical for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The binding of VEGF to its receptor initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Vandetanib and other multi-kinase inhibitors containing the 4-fluoroanilino-quinazoline scaffold block the ATP-binding site of VEGFR-2, thereby inhibiting angiogenesis.
Caption: VEGFR signaling pathway and its inhibition by this compound derivatives.
Experimental Workflow
The development and evaluation of novel this compound derivatives typically follow a structured workflow:
Caption: General experimental workflow for the development of this compound kinase inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of this compound derivatives. Researchers should adapt these protocols based on the specific compounds and cell lines being investigated.
General Synthesis of 4-Anilinoquinazoline Derivatives
The most common route to synthesize 4-anilinoquinazolines involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with an appropriately substituted aniline.
Materials:
-
Substituted 4-chloroquinazoline
-
Substituted 4-fluoroaniline
-
Solvent (e.g., isopropanol, n-butanol, or dimethylformamide)
-
Base (optional, e.g., diisopropylethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the substituted 4-chloroquinazoline (1.0 eq) in the chosen solvent, add the substituted 4-fluoroaniline (1.0-1.2 eq).
-
If required, add a base (1.0-1.5 eq).
-
Heat the reaction mixture at a temperature ranging from 80°C to reflux for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a suitable solvent (e.g., cold isopropanol or diethyl ether), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 for NSCLC)
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison between different compounds.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Example-1 | EGFR (wild-type) | 15 | Gefitinib | 20 |
| Example-1 | EGFR (L858R) | 5 | Gefitinib | 8 |
| Example-2 | VEGFR-2 | 50 | Vandetanib | 40 |
| Example-3 | Aurora A | 120 | MLN8237 | 10 |
Table 2: In Vitro Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Example-1 | A549 (NSCLC) | 0.5 | Gefitinib | 0.8 |
| Example-1 | HCT116 (Colon) | 2.1 | Gefitinib | 3.5 |
| Example-2 | HUVEC (Endothelial) | 1.2 | Vandetanib | 1.5 |
| Example-3 | MCF-7 (Breast) | 5.8 | Doxorubicin | 0.9 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results. Researchers should populate these tables with their own validated data.
Conclusion
The this compound scaffold, particularly when incorporated as a 4-fluoroanilino moiety, is a cornerstone in the design of potent kinase inhibitors for cancer therapy. The strategic use of fluorine enhances the pharmacological properties of these molecules, leading to the successful development of targeted drugs like Gefitinib and Vandetanib. The protocols and workflows outlined in this document provide a comprehensive framework for researchers and drug development professionals to design, synthesize, and evaluate novel this compound derivatives as potential anticancer agents. Continued exploration of this chemical space holds significant promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-Fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Fluoroquinazoline in various matrices. The methods described herein are based on established analytical techniques for quinazoline derivatives and fluoroquinolones, offering robust and reliable quantification. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is a widely used technique for the quantification of aromatic compounds like this compound. This method offers a good balance of sensitivity, selectivity, and cost-effectiveness for routine analysis in pharmaceutical formulations.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC-UV analysis of fluoroquinolone and quinazoline compounds, which can be expected to be similar for this compound upon method validation.[1][2]
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
a) Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
b) Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
c) Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with phosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 290-310 nm for similar structures). A common wavelength used for related compounds is 293 nm.[1]
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
d) Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Solution (e.g., from a pharmaceutical formulation): Weigh and finely powder a representative amount of the formulation. Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in a known volume of mobile phase. Sonicate for 15 minutes to ensure complete dissolution, then dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.[1]
e) Analysis and Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of this compound, especially in complex biological matrices such as plasma or tissue homogenates.
Quantitative Data Summary
The following table presents typical performance characteristics for LC-MS/MS analysis of related fluoroquinolone compounds.[3][4]
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol
a) Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 or equivalent reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Autosampler
-
Data acquisition and analysis software
b) Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS), preferably a stable isotope-labeled analog of this compound
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
c) LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion (protonated molecule [M+H]⁺) and a specific product ion for this compound and the internal standard need to be determined by direct infusion.
d) Sample Preparation (from a biological matrix, e.g., plasma):
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method suitable for the quantification of this compound in bulk drug or simple pharmaceutical formulations where excipients do not interfere with the absorbance at the analytical wavelength.
Quantitative Data Summary
The following table outlines the expected performance characteristics for a UV-Vis spectrophotometric method for a quinoline-based compound.[5]
| Parameter | Expected Performance |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | Dependent on the compound and solvent |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 1% |
Experimental Protocol
a) Instrumentation:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
b) Reagents and Materials:
-
Methanol (spectroscopic grade) or other suitable solvent
-
This compound reference standard
-
Volumetric flasks, pipettes
c) Method:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL in methanol). Scan the solution in the UV region (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the solvent. From the stock solution, prepare a series of standard solutions of different concentrations covering the expected linear range.
-
Preparation of Sample Solution: Prepare a sample solution of the bulk drug or pharmaceutical formulation in the same solvent, ensuring the final concentration falls within the linear range of the standard curve.
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the predetermined λmax using the solvent as a blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Disclaimer: The provided protocols and performance data are based on methods for structurally related compounds and serve as a guideline. It is imperative to perform method development and validation specifically for this compound in the intended matrix to ensure accuracy, precision, and reliability of the results, following ICH Q2(R1) guidelines.
References
- 1. questjournals.org [questjournals.org]
- 2. [PDF] Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage forms by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 3. Analysis of (Fluoro)quinolones in Honey with Online Sample Extraction and LC-MS/MS - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. idus.us.es [idus.us.es]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for 4-Fluoroquinazoline Derivatives in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-fluoroquinazoline derivatives as positron emission tomography (PET) imaging agents. The focus is on their application in oncology for imaging key protein targets such as the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) Polymerase (PARP).
Introduction
4-Anilinoquinazoline derivatives are a significant class of compounds in cancer research, with many acting as potent and selective tyrosine kinase inhibitors, particularly against EGFR.[1] The overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention and diagnostic imaging.[1] Similarly, PARP enzymes are crucial in DNA repair, and their overexpression in various cancers presents another important diagnostic and therapeutic target.[2] The development of this compound-based PET tracers allows for the non-invasive, in vivo visualization and quantification of these key cancer-related proteins, aiding in drug development, patient stratification, and treatment monitoring.
Featured this compound PET Tracers
This document details the application of several novel 18F-labeled quinazoline derivatives for PET imaging of EGFR and PARP.
EGFR-Targeting Tracers
A series of novel 18F-labeled quinazoline derivatives with low lipophilicity have been synthesized and evaluated for their potential in tumor PET imaging of EGFR.[1] These tracers are designed to offer favorable pharmacokinetic properties, such as rapid clearance from non-target tissues and high tumor uptake.
PARP-Targeting Tracers
Building on the quinazoline scaffold, novel PARP-targeting PET probes have been developed. For instance, a pyridine-containing quinazoline-2,4(1H,3H)-dione derivative has been synthesized for imaging PARP overexpression.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the featured this compound PET tracers, facilitating a clear comparison of their properties.
Table 1: Physicochemical and Radiochemical Properties
| Tracer ID | Target | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Lipophilicity (LogP/LogD) |
| EGFR Tracers | ||||
| [18F]I | EGFR | 10-38% | >98% | 1.07 |
| [18F]II | EGFR | 10-38% | >98% | 0.52 |
| [18F]III | EGFR | 10-38% | >98% | 0.86 |
| [18F]IV | EGFR | 10-38% | >98% | 0.63 |
| PARP Tracers | ||||
| [68Ga]Ga-SMIC-2001 | PARP-1 | Not Specified | >97% | -3.82 ± 0.06 |
Data for EGFR tracers sourced from[1]. Data for PARP tracer sourced from[2][3].
Table 2: In Vitro Biological Evaluation
| Tracer ID | Target | Cell Line | IC50 (µM) | Cellular Uptake (%ID/mg protein at 120 min) |
| EGFR Tracers | ||||
| [18F]I | EGFR-TK | HepG2 | 7.732 | 51.80 ± 3.42 |
| [18F]II | EGFR-TK | HepG2 | 0.4698 | Not Reported |
| [18F]III | EGFR-TK | HepG2 | 0.1174 | 27.31 ± 1.94 |
| [18F]IV | EGFR-TK | HepG2 | 0.1176 | Not Reported |
| PARP Tracers | ||||
| [68Ga]Ga-SMIC-2001 | PARP-1 | U87MG | 0.04813 | High uptake observed |
Data for EGFR tracers sourced from[1]. Data for PARP tracer sourced from[2][3].
Table 3: In Vivo Biodistribution Data in Tumor-Bearing Mice
| Tracer ID | Target | Tumor Model | Time Post-Injection (min) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |
| EGFR Tracers | |||||
| [18F]I | EGFR | S180 | 60 | 4.76 | 1.82 |
| [18F]III | EGFR | S180 | 15 | Not Reported | 2.55 |
| PARP Tracers | |||||
| [68Ga]Ga-SMIC-2001 | PARP-1 | U87MG | 60 | High | High (Tumor to liver ratio: 2.20 ± 0.51) |
Data for EGFR tracers sourced from[1]. Data for PARP tracer sourced from[2][3].
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the this compound derivatives.
Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.
Caption: PARP-mediated DNA Repair and the Principle of Synthetic Lethality with this compound-based PARP Inhibitors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound PET tracers.
Synthesis and Radiolabeling of 18F-labeled this compound Derivatives
This protocol describes a general two-step radiosynthesis procedure for 18F-labeling of quinazoline derivatives.[1]
Caption: General Workflow for the Radiosynthesis of 18F-labeled this compound Derivatives.
Materials:
-
Tosyl-activated quinazoline precursor
-
[18F]Fluoride (produced from a cyclotron)
-
Kryptofix K2.2.2
-
Potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (MeCN)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis (if applicable)
-
Water for injection
-
Ethanol
-
Semi-preparative HPLC system with a C18 column
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile filters (0.22 µm)
Procedure:
-
[18F]Fluoride Trapping and Drying:
-
Trap aqueous [18F]fluoride on an anion-exchange cartridge.
-
Elute the [18F]fluoride into a reaction vessel using a solution of Kryptofix K2.2.2 and K2CO3 in acetonitrile/water.
-
Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the tosyl-activated quinazoline precursor (typically 5-10 mg) in anhydrous acetonitrile.
-
Add the precursor solution to the dried [18F]fluoride/Kryptofix complex.
-
Seal the reaction vessel and heat at 80-120°C for 10-20 minutes.
-
-
Hydrolysis (if necessary):
-
If the precursor contains protecting groups, perform a hydrolysis step by adding an appropriate acid (e.g., HCl) or base (e.g., NaOH) and heating as required.
-
-
Purification:
-
Dilute the reaction mixture with water and inject it onto a semi-preparative HPLC column.
-
Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate the 18F-labeled product from unreacted precursor and byproducts.
-
Collect the fraction containing the desired product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping on a C18 SPE cartridge followed by elution with ethanol.
-
Reconstitute the final product in sterile saline for injection, with a small percentage of ethanol for solubility if necessary.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product by analytical HPLC.
-
Measure the radiochemical yield and specific activity.
-
In Vitro Cellular Uptake Assay
This protocol describes a method to evaluate the uptake of 18F-labeled this compound derivatives in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2 for EGFR, U87MG for PARP)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
18F-labeled this compound tracer
-
Gamma counter
Procedure:
-
Cell Culture:
-
Culture the selected cancer cell line in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 12-well or 24-well plates and allow them to adhere and grow to 70-80% confluency.
-
-
Tracer Incubation:
-
Prepare a working solution of the 18F-labeled tracer in serum-free medium at a desired concentration (e.g., 0.1-1 µCi/mL).
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the tracer-containing medium to each well and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Cell Lysis and Radioactivity Measurement:
-
At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop uptake and remove unbound tracer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Collect the cell lysate and measure the radioactivity using a gamma counter.
-
-
Protein Quantification:
-
Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Express the cellular uptake as the percentage of the injected dose per milligram of protein (%ID/mg protein).
-
In Vivo Biodistribution Studies in Tumor-Bearing Mice
This protocol outlines the procedure for assessing the biodistribution of 18F-labeled this compound derivatives in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous S180 or U87MG xenografts)
-
18F-labeled this compound tracer formulated in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
-
Tracer Administration:
-
Inject a known amount of the 18F-labeled tracer (typically 2-4 MBq) into the tail vein of each mouse.
-
-
Biodistribution Time Points:
-
At predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes), euthanize a group of mice (typically n=3-5 per group) by an approved method.
-
-
Organ and Tissue Harvesting:
-
Immediately following euthanasia, dissect and collect major organs and tissues of interest (e.g., blood, tumor, heart, lung, liver, spleen, kidney, muscle, bone, brain).
-
Weigh each tissue sample.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample using a gamma counter, along with standards of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Determine the tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle) to assess the imaging contrast.
-
In Vivo PET Imaging Protocol
This protocol provides a general workflow for performing PET imaging studies in tumor-bearing mice.
Caption: Workflow for In Vivo PET/CT Imaging with 18F-labeled this compound Tracers.
Procedure:
-
Animal Preparation:
-
Fast the tumor-bearing mouse for 4-6 hours prior to imaging to reduce background signal.
-
Anesthetize the mouse with isoflurane and maintain anesthesia throughout the imaging procedure.
-
-
Tracer Administration:
-
Administer the 18F-labeled this compound tracer via tail vein injection.
-
-
Uptake Period:
-
Allow the tracer to distribute in the body for an appropriate uptake period (e.g., 60 minutes), based on biodistribution data.
-
-
PET/CT Imaging:
-
Position the mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Perform a static or dynamic PET scan over the region of interest.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images for anatomical correlation.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake, typically expressed as standardized uptake values (SUV).
-
Conclusion
This compound derivatives represent a versatile and promising class of PET imaging agents for oncology. Their ability to be radiolabeled with fluorine-18 and their high affinity for key cancer targets like EGFR and PARP make them valuable tools for preclinical and potentially clinical research. The protocols outlined in these application notes provide a foundation for researchers to synthesize, evaluate, and utilize these tracers in their own studies, contributing to the advancement of cancer diagnosis and treatment.
References
- 1. Synthesis and evaluation of novel 18 F-labeled quinazoline derivatives with low lipophilicity for tumor PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline-2,4(1 H,3 H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Development and Use of 4-Fluoroquinazoline-based Fluorescent Probes
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds that have been extensively utilized in the development of fluorescent probes for bioimaging and sensing applications.[1][2] Their inherent photophysical properties, such as high quantum yields and sensitivity to the local environment, make them ideal scaffolds for designing probes to visualize and quantify biological analytes and processes within living cells.[1][3] The introduction of a fluorine atom at the 4-position of the quinazoline core can modulate the electronic properties, photostability, and cell permeability of the probe, offering a versatile platform for various applications.
These probes are generally designed with two key components: a pharmacophore moiety for target recognition and a fluorophore group for visualization.[4] This modular design allows for the rational development of probes targeting specific biomolecules or cellular events.[5] Applications range from imaging specific receptors like α1-Adrenergic Receptors (α1-ARs)[4], detecting metal ions[6], sensing changes in intracellular pH[1][7], and monitoring enzymatic activity.[8]
Quantitative Data Summary
The photophysical properties of quinazoline-based fluorescent probes are critical for their application in bioimaging. The data below are representative of this class of compounds and provide an expected performance range.
| Property | Value Range | Conditions | Source |
| Absorption Maximum (λ_abs) | 330 - 450 nm | Cyclohexane or PBS, pH 7.4 | [1][9][10] |
| Emission Maximum (λ_em) | 410 - 600 nm | Cyclohexane or PBS, pH 7.4 | [1][9][11] |
| Molar Absorptivity (ε) | 9,000 - 30,000 M⁻¹cm⁻¹ | Cyclohexane or PBS, pH 7.4 | [1][10] |
| Fluorescence Quantum Yield (Φ) | 0.1 - >0.8 | Varies with solvent and substitution | [1][9][12] |
| Stokes Shift | 70 - 161 nm | Varies with solvent and substitution | [9][12] |
| Fluorescence Lifetime (τ) | 3 - 10 ns | Varies with solvent | [12] |
Mechanism of Action & Signaling Pathway Visualization
A key application of quinazoline-based probes is in tracking G protein-coupled receptors (GPCRs), such as the α1-Adrenergic Receptor (α1-AR).[4] The probe acts as a fluorescent ligand, binding to the receptor and allowing for its visualization and localization on the cell surface or within intracellular compartments.[4]
Many probes are designed as "turn-on" sensors, where fluorescence is quenched in the unbound state and significantly enhanced upon interaction with the target analyte, such as carbon monoxide (CO) or a change in pH.[7][13]
Experimental Protocols
The following protocols provide a generalized framework for using this compound-based probes for live-cell imaging. Optimization for specific cell types and probe concentrations is recommended.[14][15]
Protocol 1: Live-Cell Staining and Fluorescence Microscopy
This protocol outlines the steps for labeling live cells with a quinazoline-based probe and subsequent imaging using a fluorescence microscope.
Materials:
-
This compound-based fluorescent probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cells of interest (e.g., HEK293, HeLa)
-
Glass-bottom imaging dishes or multi-well plates
-
Fluorescence microscope with appropriate filter sets[16]
Procedure:
-
Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Plate cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Probe Working Solution Preparation: Immediately before use, dilute the probe stock solution in pre-warmed complete cell culture medium or PBS to the desired final concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with 1x PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time may need optimization.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope (e.g., confocal, spinning disk).[16]
-
Use excitation and emission wavelengths appropriate for the specific probe, based on its characterized photophysical properties.[14]
-
Acquire images, ensuring to minimize phototoxicity and photobleaching by using the lowest possible laser power and exposure times.[16]
-
Protocol 2: Cytotoxicity Assay
It is essential to evaluate the potential toxicity of a new fluorescent probe on living cells.[15]
Materials:
-
Cells of interest
-
96-well plates
-
Fluorescent probe
-
Complete cell culture medium
-
Cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.
-
Probe Treatment: Prepare serial dilutions of the fluorescent probe in complete culture medium. Concentrations should span a wide range (e.g., 0.1 µM to 100 µM).
-
Incubation: Remove the old medium from the cells and add the probe-containing medium. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24-48 hours.
-
Viability Measurement: After incubation, measure cell viability according to the manufacturer's protocol for your chosen cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the probe concentration to determine the concentration at which 50% of cells are viable (CC50). Probes with high CC50 values are preferred.[4]
Experimental Workflow Visualization
A streamlined workflow is crucial for reproducible results in cell-based imaging experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Conjugated structures based on quinazolinones and their application in fluorescent labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Activated molecular probes for enzyme recognition and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and photophysical properties of quinazoline-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarexchange.furman.edu [scholarexchange.furman.edu]
- 11. Preparation and photophysical properties of quinazoline-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stainsfile.com [stainsfile.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoroquinazoline Derivatives: Antimicrobial and Antiviral Activities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antiviral properties of 4-fluoroquinazoline derivatives. This document includes a summary of their activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.
Introduction to this compound Derivatives
Quinazoline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The introduction of a fluorine atom at the 4-position of the quinazoline ring can significantly modulate the physicochemical and pharmacological properties of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles. This document focuses on the application of this compound derivatives as potential antimicrobial and antiviral agents.
Antimicrobial Activity of Quinazoline Derivatives
While specific data on this compound derivatives is emerging, the broader class of quinazolines and their structural relatives, fluoroquinolones, have well-established antimicrobial properties. The primary mechanism of action for many of these compounds is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial activity of selected N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which share structural similarities with this compound derivatives and also target bacterial DNA gyrase B (GyrB).
| Compound | Target | IC50 (µM) | Test Organism | MIC (µg/mL) |
| f1 | S. aureus GyrB | 1.21 | Methicillin-resistant S. aureus (MRSA) | 4-8[1][2][3] |
| f4 | S. aureus GyrB | 0.31[1][2][3] | Not Reported | Not Reported |
| f14 | S. aureus GyrB | 0.28[1][2][3] | Not Reported | Not Reported |
Note: Data for closely related quinazolinone derivatives is presented here due to the limited availability of specific antimicrobial data for this compound derivatives in the reviewed literature.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Antiviral Activity of this compound Derivatives
Several studies have highlighted the potential of quinazoline derivatives as potent antiviral agents. Their mechanism of action often involves the inhibition of key viral enzymes, such as proteases, which are essential for the viral life cycle.
Quantitative Antiviral Data
The following tables summarize the antiviral activity of selected quinazolin-4-one derivatives against SARS-CoV-2 Main Protease (Mpro) and Hepatitis C Virus (HCV) NS3/4A Protease.
Table 1: Inhibition of SARS-CoV-2 Mpro by Quinazolin-4-one Derivatives [4]
| Compound | IC50 (µM) |
| 19 | 1.372 ± 0.047 |
| C5 | 0.124 ± 0.014 |
| C7 | 0.085 ± 0.006 |
Table 2: Inhibition of HCV NS3/4A Protease by Quinazoline Derivatives [5]
| Compound | IC50 (µM) |
| 2 | 150 |
| 4 | 42 |
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This protocol is a common method to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced cell death.
Materials:
-
Test compounds (this compound derivatives)
-
Host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Microplate reader
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed the host cells into a 96-well plate at an appropriate density and incubate overnight at 37°C in a 5% CO₂ atmosphere to form a confluent monolayer.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include a virus control (cells with virus, no compound), a cell control (cells with no virus or compound), and a compound toxicity control (cells with compound, no virus).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 3-5 days).
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the medium and add MTT solution to each well.[6][7][8][9]
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]
-
Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[9]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves.
-
The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.
-
Potential Mechanisms of Action and Signaling Pathways
The biological activity of this compound derivatives can be attributed to their interaction with various cellular and viral targets. Below are diagrams illustrating potential mechanisms and signaling pathways that may be modulated by these compounds.
Inhibition of Bacterial DNA Gyrase
Inhibition of Viral Protease
Modulation of Host Cell Signaling Pathways
Some quinazoline derivatives have been shown to inhibit host cell signaling pathways that are often hijacked by pathogens for their replication and survival.
The PI3K/Akt pathway is crucial for cell survival and is often activated by viruses to prevent apoptosis of the host cell.[10][11][12][13][14]
EGFR signaling can be activated during bacterial infections, contributing to inflammation and bacterial survival.[15][16][17][18]
Conclusion
This compound derivatives represent a promising class of compounds with the potential for development as novel antimicrobial and antiviral agents. The data and protocols presented here provide a foundation for researchers to explore their efficacy and mechanisms of action further. Future studies should focus on expanding the library of these derivatives and conducting comprehensive in vitro and in vivo evaluations to identify lead candidates for clinical development.
References
- 1. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. PI3K-Akt signaling and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HijAkt: The PI3K/Akt Pathway in Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new player in a deadly game: influenza viruses and the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Make Yourself at Home: Viral Hijacking of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EGFR regulates macrophage activation and function in bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EGFR regulates macrophage activation and function in bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of EGFR Transactivation in Preventing Apoptosis in Pseudomonas aeruginosa–Infected Human Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Involvement of Epidermal Growth Factor Receptor-Linked Signaling Responses in Pseudomonas fluorescens-Infected Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoroquinazoline in Agricultural Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4-fluoroquinazoline derivatives in the development of novel agricultural chemicals. The unique properties conferred by the fluorine substituent at the 4-position of the quinazoline core can significantly influence the biological activity, metabolic stability, and overall efficacy of these compounds as fungicides, herbicides, and insecticides.
Introduction to this compound in Agrochemicals
The quinazoline scaffold is a privileged structure in medicinal and agricultural chemistry, known for its broad spectrum of biological activities.[1][2] The introduction of a fluorine atom, particularly at the 4-position, can modulate the electronic properties, lipophilicity, and binding interactions of the molecule with its biological target.[3] This often leads to enhanced potency and selectivity. In the context of agrochemicals, this compound derivatives are being explored for their potential to overcome resistance to existing treatments and to provide more effective and environmentally benign solutions for crop protection.
Synthetic Pathways and Methodologies
The synthesis of agriculturally relevant compounds incorporating a fluorinated quinazoline or a related quinoline core often involves multi-step sequences. Below are representative protocols for the synthesis of key intermediates and final products.
General Synthetic Scheme for Quinazoline Derivatives
A common route to quinazoline derivatives involves the cyclization of appropriately substituted anthranilic acid derivatives. While a direct protocol for a "this compound" agrochemical is not explicitly detailed in the provided literature, a general pathway can be illustrated. The introduction of the fluorine at the 4-position can be challenging and may require specialized synthetic strategies.
Caption: General synthetic route to 4-amino-fluoroquinazoline derivatives.
Experimental Protocol 1: Synthesis of Fluorinated Quinoline Analogs as Antifungal Agents
This protocol is adapted from the synthesis of novel fluorinated quinoline analogs with demonstrated antifungal activity.[3]
Step 1: Synthesis of 8-fluoro-2,3-dimethylquinolin-4(1H)-one
-
A mixture of 2-fluoroaniline (10 mmol) and ethyl 2-methylacetoacetate (12 mmol) is heated at 100°C for 2 hours.
-
The reaction mixture is then added dropwise to 20 mL of preheated (250°C) diphenyl ether and stirred for 30 minutes.
-
After cooling to room temperature, petroleum ether is added, and the resulting precipitate is collected by filtration.
-
The crude product is washed with petroleum ether and recrystallized from ethanol to afford 8-fluoro-2,3-dimethylquinolin-4(1H)-one.
Step 2: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates (Final Products)
-
To a solution of 8-fluoro-2,3-dimethylquinolin-4(1H)-one (1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL), a solution of the appropriate benzoyl chloride (1.2 mmol) in dichloromethane (5 mL) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography (petroleum ether/ethyl acetate) to yield the final fluorinated quinoline ester.
Applications in Agriculture
Derivatives of fluorinated quinazolines and related heterocyclic systems have shown significant promise as fungicides, herbicides, and insecticides.
Fungicidal Activity
Several studies have demonstrated the potent antifungal activity of quinazoline derivatives against a range of plant pathogens. For instance, novel quinazoline-2-aminothiazole hybrids have shown excellent inhibitory effects against Rhizoctonia solani.[4]
Mechanism of Action: The mode of action for many quinazoline-based fungicides involves the disruption of the fungal cell membrane integrity. This leads to increased permeability and leakage of cellular contents, ultimately causing cell death.[4][5] Some derivatives also act as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal respiratory chain.[5]
Caption: Disruption of fungal cell membrane and respiration by quinazoline derivatives.
Quantitative Data on Antifungal Activity:
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference |
| 4y (a quinazoline-2-aminothiazole hybrid) | Rhizoctonia solani | 0.42 | [4] |
| Chlorothalonil (Commercial Fungicide) | Rhizoctonia solani | 1.20 | [4] |
| Carbendazim (Commercial Fungicide) | Rhizoctonia solani | 0.53 | [4] |
| Compound A6 (a benzohydrazide derivative with a 3,4-difluorophenyl group) | Colletotrichum gloeosporioides | 0.71 | [5] |
| Boscalid (Commercial Fungicide) | Colletotrichum gloeosporioides | 0.36 | [5] |
Herbicidal Activity
Quinazoline-2,4-dione derivatives have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis and a validated target for herbicides.[1]
Mechanism of Action: Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. The absence of carotenoids results in the photo-destruction of chlorophyll, leading to bleaching of the plant tissues and eventual death.
Caption: Inhibition of HPPD by quinazoline-2,4-dione derivatives leading to plant death.
Quantitative Data on Herbicidal Activity:
| Compound ID | Target Enzyme | Ki (µM) | Herbicidal Activity (at 37.5 g AI ha⁻¹) | Reference |
| 11h (a triketone-containing quinazoline-2,4-dione) | HPPD | 0.005 | Strong and broad-spectrum | [1] |
| Mesotrione (Commercial Herbicide) | HPPD | 0.013 | Standard | [1] |
| QPP-7 (a quinazolin-4(3H)-one derivative) | ACCase | IC50 = 54.65 nM | Excellent against monocotyledonous weeds | [6] |
Insecticidal Activity
Certain quinoline derivatives have demonstrated insecticidal properties against various pests, including mosquito larvae.[7] The introduction of fluorine can enhance the insecticidal potency of these compounds.
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Prepare potato dextrose agar (PDA) medium and sterilize.
-
Incorporate the test compound (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations.
-
Pour the amended PDA into sterile Petri dishes.
-
Place a mycelial plug (5 mm diameter) of the target fungus onto the center of each plate.
-
Incubate the plates at 25-28°C for a specified period.
-
Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control (solvent only).
Protocol 3: In Vivo Herbicidal Assay (Post-emergence)
-
Cultivate weed species in pots in a greenhouse to the 2-3 leaf stage.
-
Prepare a spray solution of the test compound at various application rates (e.g., g AI ha⁻¹) with appropriate adjuvants.
-
Spray the solution evenly onto the foliage of the weeds.
-
Maintain the treated plants in the greenhouse under controlled conditions.
-
Visually assess the herbicidal injury (e.g., on a scale of 0-100%) at specified time points after treatment.
Conclusion
This compound derivatives and related fluorinated heterocyclic compounds represent a promising area of research for the development of new and effective agricultural chemicals. Their diverse biological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, make them attractive candidates for addressing the ongoing challenges in crop protection. Further exploration of structure-activity relationships and modes of action will be crucial in realizing the full potential of this chemical class in modern agriculture.
References
- 1. Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Quinazoline-2-Aminothiazole Hybrids Containing a 4-Piperidinylamide Linker as Potential Fungicides against the Phytopathogenic Fungus Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, particularly in oncology. The functionalization of this core structure is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1] This application note provides detailed protocols for the Suzuki coupling of 4-fluoroquinazoline with various boronic acids, a key transformation for the synthesis of diverse libraries of compounds for drug discovery.
While the Suzuki coupling of chloro, bromo, and iodoquinazolines is well-established, the activation of the C-F bond in this compound presents a unique challenge due to the high bond dissociation energy of the C-F bond. This often necessitates more forcing reaction conditions or the use of specialized catalyst systems to achieve efficient coupling. The protocols outlined below are based on established methodologies for related haloquinazolines and provide a robust starting point for the successful execution of Suzuki couplings with this compound.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with various aryl- and heteroarylboronic acids. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be required for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial, add this compound (1.0 equiv.), the aryl- or heteroarylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the ligand (if used, 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (2.0-3.0 equiv.) and the anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the this compound). If a biphasic system is used, add degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
For accelerated reaction times, microwave-assisted synthesis can be employed.
Materials:
-
As listed in the general protocol.
-
Microwave-safe reaction vial with a stir bar.
Procedure:
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 equiv.), the aryl- or heteroarylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%), and the base (e.g., K₂CO₃; 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in the general procedure.[3]
Data Presentation
The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of related haloquinazolines. These data serve as a guideline for expected outcomes when coupling with this compound, though optimization will likely be necessary.
Table 1: Representative Conditions for Suzuki Coupling of Haloquinazolines.
| Entry | Haloquinazoline | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloro-6-iodoquinazoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 | N/A |
| 2 | 2,4-Dichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 92 | N/A |
| 3 | 4-Chloroquinazoline | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 18 | 78 | N/A |
| 4 | 2,4,7-Trichloroquinazoline | 4-Fluorophenylboronic acid | Pd(OAc)₂ (10) / PPh₃ (30) | Na₂CO₃ (6.2) | DME/H₂O | Reflux | 24 | 75 | [4] |
Note: The data in this table is representative of Suzuki couplings on various haloquinazolines and is intended to provide a starting point for the optimization of reactions with this compound.
Visualizations
References
Application Notes and Protocols: N-arylation of 4-Fluoroquinazoline with Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-arylation of 4-fluoroquinazoline with a variety of substituted anilines. This reaction is a cornerstone in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors for anticancer therapies. While many literature precedents utilize 4-chloroquinazoline, the principles and procedures outlined here are directly applicable and adaptable for the more reactive this compound substrate.
Introduction
The quinazoline scaffold is a privileged structure in drug discovery. The functionalization at the C4 position through N-arylation is a key step in the synthesis of numerous biologically active molecules. The reaction involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom at the C4 position of the quinazoline ring by a substituted aniline. Due to the higher electronegativity of fluorine compared to chlorine, this compound is expected to be more reactive towards nucleophilic attack, potentially allowing for milder reaction conditions, shorter reaction times, and in some cases, catalyst-free synthesis.
The choice of reaction conditions, including solvent, temperature, and the potential use of a catalyst, is crucial for achieving high yields and purity. Both conventional heating and microwave irradiation methods have been successfully employed, with the latter often offering significant advantages in terms of reduced reaction times and improved yields.[1][2][3]
Reaction Workflow
The general workflow for the N-arylation of this compound is depicted below. The process begins with the selection of the appropriate substituted aniline and this compound. The reaction is then carried out under optimized conditions, followed by workup and purification to isolate the desired N-aryl-4-aminoquinazoline product.
References
- 1. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
Application Notes and Protocols: 4-Fluoroquinazoline Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-fluoroquinazoline derivatives in materials science, focusing on their application in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The introduction of a fluorine atom at the 4-position of the quinazoline core can significantly influence the electronic and photophysical properties of the molecule, making these compounds promising candidates for various advanced materials.
Application in Organic Light-Emitting Diodes (OLEDs)
Quinazoline derivatives are emerging as a significant class of materials for OLEDs due to their high thermal stability and tunable emission properties. The incorporation of fluorine atoms can enhance electron injection and transport, leading to improved device performance. Donor-acceptor type molecules based on a quinazoline acceptor have been shown to be effective emitters, with some derivatives exhibiting high photoluminescence quantum yields.
Data Presentation: Photophysical Properties of Quinazoline-Based Fluorophores
The following table summarizes the key photophysical properties of a series of donor-acceptor type fluorescent compounds with a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor core and various amino donors at the 4- or 7-positions. These compounds serve as representative examples of the potential of fluorinated quinazoline derivatives in OLED applications.[1][2]
| Compound | Donor Group Position | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Photoluminescence Quantum Yield (PLQY) [%] |
| 1 | 4 | 369 | 414 | 45 | 84.67 |
| 2 | 4 | 403 | 450 | 47 | 87.59 |
| 3 | 4 | 415 | 500 | 85 | - |
| 4 | 4 | 420 | 514 | 94 | - |
| 5 | 4 | 444 | 575 | 131 | - |
| 7 | 7 | 400 | 458 | 58 | 43.32 |
*Data measured in cyclohexane at 2 x 10⁻⁵ M.[1]
Experimental Protocol: Fabrication of a Blue OLED Device
This protocol describes the fabrication of a multilayer OLED device using a quinazoline derivative as the active layer. The specific quinazoline derivative used in the literature is compound 2 from the table above, which has a di(4-methoxyphenyl)amino donor at the 4-position of the quinazoline core.[1]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Deionized water
-
Acetone
-
Isopropanol
-
UV-ozone cleaner
-
Quinazoline derivative emitter (e.g., Compound 2 )
-
Hole transport layer (HTL) material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine, NPB)
-
Electron transport layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃)
-
Electron injection layer (EIL) material (e.g., Lithium fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
-
High-vacuum thermal evaporation system
Protocol:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before loading into the deposition chamber to improve the work function.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).
-
Deposit the following layers sequentially:
-
HTL: Deposit a 40 nm thick layer of NPB.
-
Emissive Layer (EML): Deposit a 20 nm thick layer of the quinazoline derivative (e.g., Compound 2 ).
-
ETL: Deposit a 30 nm thick layer of Alq₃.
-
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the electron injection layer.
-
Deposit a 100 nm thick layer of Al as the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy resin and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Experimental Workflow for OLED Fabrication
Caption: Workflow for the fabrication of an OLED device using a this compound derivative.
Application in Chemical Sensors
The inherent fluorescence of many quinazoline derivatives makes them suitable candidates for the development of chemical sensors. The principle often relies on the modulation of their fluorescence intensity or wavelength upon interaction with a specific analyte. While specific research on this compound as a chemical sensor is limited, the broader class of quinoline and quinazoline compounds has been investigated for the detection of metal ions. The mechanism often involves photoinduced electron transfer (PET), which is affected by the binding of the analyte to a receptor unit attached to the fluorophore.
Experimental Protocol: General Procedure for Fluorescence-Based Anion Sensing
This protocol outlines a general method for testing the anion sensing capabilities of a fluorescent quinazoline derivative in solution, based on the principle of fluorescence quenching or enhancement.
Materials:
-
Fluorinated quinazoline derivative (as the potential sensor)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
Stock solutions of various anions (e.g., tetrabutylammonium salts of F⁻, Cl⁻, Br⁻, I⁻, CN⁻, AcO⁻, H₂PO₄⁻)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Volumetric flasks and micropipettes
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the quinazoline derivative in the chosen anhydrous solvent (e.g., 1.0 x 10⁻³ M).
-
Prepare stock solutions of the various tetrabutylammonium salts of the anions to be tested in the same solvent (e.g., 1.0 x 10⁻² M).
-
-
UV-Vis Absorption Titration:
-
Place a solution of the quinazoline derivative (e.g., 2.0 mL of a 1.0 x 10⁻⁵ M solution) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of a specific anion stock solution (e.g., 2 µL of 1.0 x 10⁻² M solution) to the cuvette.
-
Record the UV-Vis spectrum after each addition and mixing.
-
Observe any changes in the absorption maxima or the appearance of new bands.
-
-
Fluorescence Titration:
-
Place a solution of the quinazoline derivative (e.g., 2.0 mL of a 1.0 x 10⁻⁵ M solution) in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum by exciting at a suitable wavelength (determined from the absorption spectrum).
-
Incrementally add small aliquots of a specific anion stock solution to the cuvette.
-
Record the fluorescence spectrum after each addition and mixing.
-
Monitor changes in fluorescence intensity (quenching or enhancement) or shifts in the emission maximum.
-
Repeat the titration for each anion to be tested to assess selectivity.
-
-
Data Analysis:
-
Plot the change in absorbance or fluorescence intensity as a function of the anion concentration.
-
Determine the binding constant (K) from the titration data using appropriate models (e.g., Benesi-Hildebrand).
-
Logical Relationship for a Fluorescence-Based Sensor
Caption: Logical diagram of a turn-off fluorescent chemical sensor.
Synthesis of a this compound Derivative
While the direct synthesis of the parent this compound for materials science applications is not detailed in the provided literature, a representative protocol for a substituted fluoroquinazoline can be adapted. The following is a general, multi-step synthesis for a 2-aryl-8-fluoroquinazoline-4-carboxylic acid derivative, based on a reported procedure.[3]
Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid
Step 1: Synthesis of N-(2-benzoyl-6-fluorophenyl)-3-bromobenzamide
-
To a solution of 2-amino-3-fluorobenzophenone (1 mmol) and triethylamine (1 mmol) in dichloromethane (DCM) at 0 °C, add a solution of 3-bromobenzoyl chloride (1 mmol) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4 hours or until completion is indicated by thin-layer chromatography (TLC).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of Ethyl 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylate
-
Reflux a mixture of the product from Step 1 (1 mmol) and thionyl chloride (2 mL) for 3 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the residue in a suitable solvent and react with ethyl carbamate in the presence of a Lewis acid catalyst (e.g., SnCl₄) to facilitate cyclization.
-
Purify the resulting ethyl ester by column chromatography.
Step 3: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid
-
Stir a solution of the ethyl ester from Step 2 (1 mmol) in ethanol with an aqueous solution of NaOH (20%, 5 mL).
-
Reflux the reaction mixture for 2 hours.
-
Concentrate the mixture under reduced pressure, acidify with a citric acid solution (20%), and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final carboxylic acid product.
Synthetic Pathway Diagram
References
- 1. Preparation and photophysical properties of quinazoline-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Fluoroquinazoline Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the multi-step synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: I am observing a very low yield or no product in the initial cyclization step to form the 4-hydroxyquinazoline precursor. What could be the issue?
A1: Low yields in the formation of the quinazolinone ring are a common problem.[1] Several factors could be responsible:
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Sub-optimal Reaction Conditions: The cyclization reaction, often starting from anthranilic acid derivatives, is sensitive to temperature and reaction time.[2][3]
-
Troubleshooting:
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting material is being consumed and to find the optimal reaction time.[4]
-
Perform small-scale reactions at various temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal condition for your specific substrates.[5]
-
Ensure the chosen solvent (e.g., ethanol, formamide) is appropriate and anhydrous, as moisture can interfere with the reaction.[2][6]
-
-
-
Poor Quality of Starting Materials: Impurities in the anthranilic acid derivative or the C1 source (e.g., formamide, orthoformate) can lead to side reactions and significantly reduce the yield.
-
Troubleshooting:
-
Verify the purity of your starting materials using techniques like NMR or melting point analysis.
-
If necessary, purify the starting materials before use. For instance, anthranilic acid can be recrystallized.
-
-
-
Incomplete Reaction: The reaction may not have reached completion.
Q2: The chlorination of 4-hydroxyquinazoline to 4-chloroquinazoline is inefficient. How can I improve this step?
A2: The conversion of the hydroxyl group to a chloride is a critical step.[7] Incomplete conversion or degradation can be problematic.
-
Ineffective Chlorinating Agent: The activity of the chlorinating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂)) can be compromised.
-
Troubleshooting:
-
Use a fresh bottle of the chlorinating agent. POCl₃ can degrade over time, especially if exposed to moisture.
-
Ensure an adequate excess of the chlorinating agent is used, as some may be consumed by trace amounts of water.
-
Consider adding a catalytic amount of a tertiary amine (like N,N-diethylaniline) or DMF, which can facilitate the reaction.
-
-
-
Harsh Reaction Conditions: High temperatures for prolonged periods can lead to the decomposition of the quinazoline ring.
-
Troubleshooting:
-
Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that provide complete conversion.
-
Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid degradation.
-
-
Q3: The final fluorination step from 4-chloroquinazoline is giving low yields. What are the common pitfalls?
A3: The nucleophilic aromatic substitution (SNAr) of the 4-chloro group with a fluoride source is often the most challenging step. The C-Cl bond at the 4-position is activated towards nucleophilic attack, but the reaction still requires careful optimization.[8][9]
-
Low Reactivity of Fluoride Source: The choice and condition of the fluoride salt are crucial.
-
Troubleshooting:
-
Potassium fluoride (KF) is commonly used. Ensure it is anhydrous by spray-drying or by heating under a vacuum before use. Trace water will significantly hinder the reaction.
-
Consider using a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium bromide) to increase the solubility and nucleophilicity of the fluoride ion in aprotic polar solvents like DMSO, DMF, or sulfolane.
-
-
-
Sub-optimal Reaction Conditions: SNAr reactions are highly dependent on the solvent and temperature.
-
Troubleshooting:
-
Use a high-boiling point, polar aprotic solvent to facilitate the reaction.
-
These reactions often require high temperatures (e.g., 150-220 °C). A temperature screening experiment is recommended to find the optimal balance between reaction rate and product stability.
-
-
-
Competing Side Reactions: At high temperatures, side reactions such as hydrolysis (if water is present) or reaction with the solvent can occur.
-
Troubleshooting:
-
Maintain strictly anhydrous conditions.
-
If side products are observed, consider lowering the temperature and extending the reaction time.
-
-
Q4: I am having difficulty purifying the final this compound product. What methods are most effective?
A4: Purification can be challenging due to the presence of unreacted starting materials or closely related side products.
-
Column Chromatography:
-
Troubleshooting:
-
Silica gel column chromatography is a common method.[10]
-
If the compound is streaking or separation is poor, try modifying the eluent system. A typical system might be a gradient of ethyl acetate in hexanes. Adding a small amount of a more polar solvent like methanol might be necessary.[11]
-
If the compound is basic, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.
-
-
-
Recrystallization:
-
Troubleshooting:
-
Recrystallization is an excellent method for obtaining highly pure material if a suitable solvent can be found.[12][13]
-
Conduct a systematic solvent screen with small amounts of the crude product to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.[14][15] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.
-
-
Data Presentation
The following tables summarize typical reaction conditions for the key steps in this compound synthesis, compiled from procedures for analogous compounds. These should serve as a starting point for optimization.
Table 1: Typical Conditions for 4-Hydroxyquinazoline Formation
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anthranilic Acid | Formamide | Neat | 130-135 | 2 | ~96 | [2] |
| Isatoic Anhydride | Triethyl orthoformate, NH₄OAc | Ethanol | Reflux | 4 | ~85 | [16] |
| 2-Aminoacetophenone | Formamide, BF₃·Et₂O | Neat | 150 | 6 | ~86 | [3] |
Table 2: Typical Conditions for Chlorination and Fluorination
| Step | Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chlorination | 4-Hydroxyquinazoline | POCl₃ | Neat or Toluene | Reflux (~110) | 2-4 | >80 | [7] |
| Fluorination | 4-Chloroquinazoline | Anhydrous KF, Phase-Transfer Catalyst | DMSO or Sulfolane | 180-220 | 4-12 | 50-70 | General SNAr |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyquinazoline from Anthranilic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq) and formamide (4.0 eq).[2]
-
Reaction: Heat the reaction mixture in an oil bath at 130-135°C for 2 hours.[2]
-
Workup: Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Isolation: Add water to the flask and stir. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 4-hydroxyquinazoline.
Protocol 2: Synthesis of 4-Chloroquinazoline
-
Setup: In a round-bottom flask, place 4-hydroxyquinazoline (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, ~5.0 eq) in a fume hood. A catalytic amount of DMF can be added.
-
Reaction: Heat the mixture to reflux (approximately 110°C) for 2-3 hours. Monitor the reaction by TLC until all the starting material has been consumed.
-
Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring in a fume hood.
-
Isolation: Neutralize the aqueous solution with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the pH is ~7-8. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of this compound
-
Setup: In a flask equipped for high-temperature reaction (e.g., with a mechanical stirrer and reflux condenser), combine 4-chloroquinazoline (1.0 eq), anhydrous potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).
-
Solvent: Add a dry, high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.
-
Reaction: Heat the mixture to 180-200°C and stir vigorously for 4-8 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water.
-
Extraction: Extract the aqueous mixture several times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. generis-publishing.com [generis-publishing.com]
- 3. journalirjpac.com [journalirjpac.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors [mdpi.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. prepchem.com [prepchem.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. How To [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. 4-Hydroxyquinazoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing 4-Fluoroquinazoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 4-Fluoroquinazoline reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and direct synthetic route to this compound involves the cyclocondensation of 2-amino-4-fluorobenzoic acid or its derivatives with a source of formamide or formamidine. A widely used method is a variation of the Niementowski quinazoline synthesis, where 2-amino-4-fluorobenzoic acid is heated with formamide or formamidine acetate.[1][2]
Q2: I am experiencing a very low yield in my this compound synthesis. What are the primary causes?
A2: Low yields in this compound synthesis are a common challenge and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst (if any), and concentration of reactants can significantly impact the yield.
-
Purity of Starting Materials: Impurities in the 2-amino-4-fluorobenzoic acid or the formamide source can lead to side reactions and inhibit the desired transformation.[3]
-
Side Product Formation: The formation of undesired isomers or byproducts, such as quinazolin-4-one derivatives, can consume the starting materials and reduce the yield of this compound.[4]
Q3: How can I monitor the progress of my this compound reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time.
Q4: What are the common side products in this compound synthesis and how can I minimize them?
A4: A common side product is the corresponding 7-fluoroquinazolin-4(3H)-one. This can arise from the reaction of 2-amino-4-fluorobenzoic acid with formamide, especially if water is present or if the reaction conditions favor the formation of the ketone. To minimize its formation, ensure anhydrous reaction conditions and consider using an excess of the formamide source.[4]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction by TLC/LC-MS and continue until the starting material is consumed.[3] 2. Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20°C. High temperatures (130-160°C) are often required.[1] | Complete consumption of starting materials and increased product formation. |
| Suboptimal Reagents | 1. Check Purity of 2-amino-4-fluorobenzoic acid: Use recrystallized or purified starting material.[5] 2. Use Fresh Formamide/Formamidine Acetate: Formamide can hydrolyze over time. Use a freshly opened bottle or distill before use. | Reduced side reactions and improved yield. |
| Poor Solvent Choice | 1. Solvent Screening: If using a solvent, screen different high-boiling polar aprotic solvents like DMF or DMSO. 2. Neat Conditions: Consider running the reaction neat (without solvent), especially when using formamide.[1] | Improved solubility of reactants and enhanced reaction rate. |
Formation of Side Products
| Side Product | Identification | Mitigation Strategies |
| 7-Fluoroquinazolin-4(3H)-one | Can be identified by a different Rf value on TLC and by its characteristic mass in LC-MS. | 1. Use Excess Formamide/Formamidine: A larger excess can favor the formation of the desired 4-aminoquinazoline.[4] 2. Anhydrous Conditions: Ensure all glassware is dry and reagents are anhydrous to suppress hydrolysis. |
| Polymeric Materials | Formation of intractable tar-like substances. | 1. Lower Reaction Temperature: If possible, find the minimum temperature required for the reaction to proceed. 2. Use a More Dilute Solution: If running in a solvent, decreasing the concentration can sometimes reduce polymerization. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the Niementowski synthesis and should be optimized for your specific laboratory conditions.
Materials:
-
2-amino-4-fluorobenzoic acid
-
Formamide or Formamidine acetate
-
High-boiling point solvent (optional, e.g., DMF, Dowtherm A)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and formamide (5-10 equivalents) or formamidine acetate (1.2-1.5 equivalents).
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 130-160°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the crude product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of 4-Fluoroquinazoline and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-fluoroquinazoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most prevalent and effective methods for purifying this compound and its derivatives are column chromatography and recrystallization. Column chromatography is highly versatile for separating complex mixtures, while recrystallization is excellent for achieving high purity of the final product, assuming a suitable solvent is found. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final compound.
Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?
A2: Impurities largely depend on the synthetic route but often include unreacted starting materials, reagents, and byproducts from side reactions. Common impurities can be regioisomers formed during substitution reactions, homocoupling products if using cross-coupling methodologies, and less halogenated or dehalogenated derivatives.[1] It is crucial to understand the reaction mechanism to anticipate potential impurities.
Q3: How does the fluorine substituent affect the purification process?
A3: The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, such as polarity, solubility, and crystallinity, which directly impacts the purification strategy. Fluorination can increase the compound's polarity compared to its non-fluorinated analog, necessitating adjustments to chromatographic solvent systems. It may also influence the choice of recrystallization solvents.
Q4: My this compound derivative appears to be unstable on silica gel. What are my options?
A4: If your compound shows degradation on standard silica gel, which can be acidic, consider using a deactivated or neutral stationary phase. Options include treating the silica gel with a base like triethylamine, or using alternative stationary phases such as neutral alumina or florisil. Performing a quick stability test on a TLC plate can help diagnose this issue.
Purification Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, providing potential causes and actionable solutions in a question-and-answer format.
Column Chromatography Troubleshooting
Q5: Why is there poor separation between my desired product and an impurity on the column?
A5: Poor separation in column chromatography can be attributed to several factors:
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Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the components.
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Column Overloading: Too much crude material was loaded onto the column for its size.
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Co-elution of Isomers: Structural isomers can have very similar polarities, making them difficult to separate.
-
Poor Column Packing: An unevenly packed column leads to band broadening and poor separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities and selectivities. A common starting point for quinazoline derivatives is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
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Reduce Sample Load: Ensure the amount of crude material is appropriate for the column dimensions (typically 1-5% of the silica gel weight).
-
Improve Resolution: For challenging separations, consider using a longer column, a finer mesh silica gel, or a shallower solvent gradient.
-
Check for Co-elution: If co-elution is suspected, especially with isomers, techniques like High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) can help identify if a single chromatographic peak consists of multiple components.[1]
Q6: The purified product yield after column chromatography is very low. What happened?
A6: Low yield can be a frustrating issue with several potential causes:
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Product Decomposition: The compound may be unstable on the silica gel.
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Product Still on the Column: The eluent may not be polar enough to elute your compound.
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Product is Highly Soluble: The product might be eluting as a very broad band, making the fractions too dilute to detect easily.
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Physical Loss: Material loss during sample loading or fraction collection.
Troubleshooting Steps:
-
Assess Compound Stability: Spot the purified compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation spots appear.
-
Increase Eluent Polarity: After your expected product has eluted, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) and check the collected fractions for your product.
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Concentrate Fractions: If you suspect very dilute fractions, try concentrating a range of fractions where you expect your compound to be and re-analyze by TLC.
Recrystallization Troubleshooting
Q7: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?
A7: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent.
Troubleshooting Steps:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling. Let the solution cool to room temperature undisturbed before moving it to an ice bath.
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Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.
-
Add a Seed Crystal: If you have a pure crystal of your compound, adding it to the cooled solution can initiate crystallization.
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Change the Solvent System: The chosen solvent may be unsuitable. Try a different solvent or a solvent pair.
Q8: After recrystallization, the purity of my compound has not significantly improved. Why?
A8: This indicates that the chosen recrystallization solvent is not effectively separating the impurities from the desired product.
Troubleshooting Steps:
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Select a Better Solvent: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Perform a Second Recrystallization: A subsequent recrystallization using a different solvent system may be necessary to remove persistent impurities.
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Consider a Pre-purification Step: If the crude material is very impure, a preliminary purification by column chromatography might be required before recrystallization.
Quantitative Data Summary
The following tables provide representative quantitative data for the purification of this compound derivatives. Note: This data is illustrative and may require optimization for specific derivatives.
Table 1: Representative Column Chromatography Parameters
| Compound Type | Stationary Phase | Eluent System (v/v) | Typical Yield | Purity (by HPLC) |
| 2-Chloro-4-anilino-6,7-dimethoxyquinazoline | Silica Gel | Dichloromethane:Methanol (99:1) | 60-70% | >98% |
| 4-Fluoro-2-methylquinazoline | Silica Gel | Hexane:Ethyl Acetate (4:1 to 2:1 gradient) | 75-85% | >99% |
| 4-Fluoro-7-nitroquinazoline | Silica Gel | Dichloromethane:Ethyl Acetate (10:1) | 60-70% | >97% |
Table 2: Representative Recrystallization Conditions
| Compound Type | Solvent(s) | Temperature Profile | Typical Yield | Purity (by HPLC) |
| 4-Fluoro-6-aminoquinazoline | Ethanol | Dissolve at boiling, cool to RT, then 4 °C | 80-90% | >99.5% |
| 2,4-Difluoro-quinazoline | Isopropanol/Water | Dissolve in hot isopropanol, add water until cloudy, cool slowly | 70-85% | >99% |
| This compound HCl salt | Methanol/Ether | Dissolve in minimal hot methanol, add ether as anti-solvent | >90% | >99.8% |
Table 3: Exemplary HPLC Purity Analysis Parameters
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Resolution | Good for major impurities | Excellent for trace and isomeric impurities |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol describes a general procedure for purifying a this compound derivative using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine the optimal eluent system using TLC. The ideal system should provide a retention factor (Rf) of ~0.2-0.3 for the desired compound.
-
Column Packing:
-
Plug the bottom of the column with glass wool or cotton.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent to elute compounds of increasing polarity.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for purifying a this compound derivative by recrystallization.
Materials:
-
Crude this compound derivative
-
High-purity recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: 4-Fluoroquinazoline Synthesis
Welcome to the technical support center for the synthesis of 4-fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important fluorinated heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes for this compound are:
-
Nucleophilic Aromatic Substitution (SNAr) from 4-chloroquinazoline: This is a widely used method where the chloro group at the 4-position of the quinazoline ring is displaced by a fluoride ion. The fluoride source is typically a metal fluoride, such as potassium fluoride (KF).
-
Cyclization of a fluorinated precursor: This approach involves building the quinazoline ring from a starting material that already contains the fluorine atom. A common precursor is 2-amino-benzonitrile, which can be cyclized with a suitable one-carbon source like formamide or triethyl orthoformate.
Q2: What are the typical side products observed in this compound synthesis?
A2: The formation of side products is a common challenge that can significantly lower the yield and purity of the desired this compound. The most frequently encountered side products include:
-
4-Hydroxyquinazoline: This is often the major byproduct, arising from the hydrolysis of the 4-fluoro substituent. The presence of water in the reaction mixture, either as a solvent impurity or introduced during workup, can promote this unwanted reaction.
-
Unreacted Starting Material: Incomplete conversion of the starting material (e.g., 4-chloroquinazoline) is a common issue, leading to its presence in the crude product mixture.
-
Quinazoline Dimers: Under certain reaction conditions, dimerization of quinazoline intermediates can occur, leading to the formation of higher molecular weight impurities.
Q3: How can I minimize the formation of 4-hydroxyquinazoline?
A3: Minimizing the formation of the hydrolysis product, 4-hydroxyquinazoline, is crucial for achieving a high yield of this compound. Here are some key strategies:
-
Anhydrous Reaction Conditions: Ensure that all solvents and reagents are rigorously dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Aprotic Solvents: Employ aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile. These solvents are less likely to participate in hydrolysis reactions compared to protic solvents.
-
Controlled Workup: During the workup procedure, minimize the contact time with aqueous solutions and consider using anhydrous workup techniques where possible.
Q4: What is the best way to purify crude this compound?
A4: Purification of this compound from the common side products typically involves standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating this compound from 4-hydroxyquinazoline and other impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an efficient final purification step.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. If starting material is still present, increase the reaction time. 3. If extended time is ineffective, gradually increase the reaction temperature. | Complete consumption of starting material and formation of the desired product. |
| Poor Quality of Reagents | 1. Verify the purity of starting materials (e.g., 4-chloroquinazoline, KF) by NMR or melting point. 2. Use freshly opened and properly stored reagents. For KF, consider using spray-dried KF for higher reactivity. | Use of high-purity reagents will minimize side reactions and improve conversion. |
| Sub-optimal Reaction Conditions | 1. Optimize the reaction temperature. Some SNAr reactions require elevated temperatures to proceed efficiently. 2. Screen different aprotic solvents (e.g., DMF, DMSO, acetonitrile) to find the one that gives the best solubility and reactivity. | Identification of optimal temperature and solvent for maximizing product yield. |
| Hydrolysis to 4-Hydroxyquinazoline | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 2. Use anhydrous solvents and reagents. | Reduced formation of the 4-hydroxyquinazoline side product. |
Issue 2: Presence of Significant Amounts of 4-Hydroxyquinazoline in the Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water in the Reaction | 1. Use freshly distilled or commercially available anhydrous solvents. 2. Dry all reagents thoroughly before use. 3. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). | Minimized hydrolysis of the this compound product. |
| Workup Procedure | 1. Minimize the duration of contact with aqueous phases during extraction. 2. Perform extractions at low temperatures to reduce the rate of hydrolysis. 3. Consider an anhydrous workup if feasible. | Preservation of the this compound product during purification. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Product and Impurities | 1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent is often effective. 2. Consider using a different stationary phase, such as alumina, if separation on silica gel is poor. | Improved separation of this compound from impurities, leading to a purer final product. |
| Presence of Unreacted Starting Material | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Choose a chromatography solvent system that provides good separation between the starting material and the product. | Complete removal of starting material from the isolated product. |
Experimental Protocols
Synthesis of this compound from 4-Chloroquinazoline
This protocol describes a common method for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
4-Chloroquinazoline
-
Spray-dried Potassium Fluoride (KF)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).
-
Under an inert atmosphere, add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-150 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Data Presentation
Table 1: Spectroscopic Data for this compound and a Common Side Product
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| This compound | 8.85 (s, 1H), 8.30-8.20 (m, 1H), 8.00-7.90 (m, 1H), 7.85-7.75 (m, 2H) | 162.5 (d, JCF = 250 Hz), 152.0, 150.5, 134.5, 129.0, 128.5, 125.0, 115.0 (d, JCF = 20 Hz) | 148 [M]⁺ |
| 4-Hydroxyquinazoline | 12.1 (br s, 1H), 8.15 (d, 1H), 7.85 (t, 1H), 7.70 (d, 1H), 7.55 (t, 1H) | 165.0, 151.0, 145.0, 134.0, 127.0, 126.5, 126.0, 120.0 | 146 [M]⁺ |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the 4-hydroxyquinazoline side product.
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoroquinazoline Coupling
Welcome to the technical support center for the optimization of 4-Fluoroquinazoline coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings of this compound can be attributed to several factors. The electron-withdrawing nature of the fluorine atom and the quinazoline ring system can influence the reactivity of the substrate. Common issues include:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. The catalyst may not be active enough, or the ligand may not be suitable for the specific substrates.
-
Suboptimal Base: The base plays a crucial role in the activation of the boronic acid. An inappropriate base (too weak or too strong) can lead to incomplete reaction or side product formation.
-
Poor Solvent Choice: The solvent system must be able to dissolve the reactants and the catalyst complex. Poor solubility can significantly hinder the reaction rate.
-
Decomposition of Boronic Acid: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[1]
-
Presence of Water or Oxygen: Palladium catalysts are sensitive to oxygen, and the presence of excess water can affect the catalytic cycle.
Q2: I am observing significant side product formation in my Buchwald-Hartwig amination of this compound. What are the likely side reactions and how can I minimize them?
A2: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (replacement of the fluorine with hydrogen) and the formation of undesired isomers. These can be minimized by:
-
Optimizing the Ligand: Bulky, electron-rich phosphine ligands can promote the desired C-N bond formation and suppress side reactions.
-
Controlling the Temperature: High temperatures can sometimes lead to catalyst decomposition and an increase in side products. It is advisable to run the reaction at the lowest effective temperature.
-
Choosing the Right Base: A base that is too strong can sometimes promote undesired reactions. Screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is recommended.[2]
Q3: How does the fluorine atom at the 4-position of the quinazoline ring affect the coupling reaction?
A3: The fluorine atom is a strongly electron-withdrawing group. This can make the C-F bond more resistant to oxidative addition by the palladium catalyst compared to C-Cl, C-Br, or C-I bonds. However, in the context of a 4-haloquinazoline where the halogen is other than fluorine (e.g., 4-chloro- or 4-bromoquinazoline), the fluorine at a different position can still influence the electronic properties of the ring and affect the overall reaction rate and regioselectivity. For direct C-F bond activation, specialized catalytic systems are often required.[3]
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound?
A4: A good starting point for optimization would be to use a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate base such as K₂CO₃ or Cs₂CO₃. A common solvent system is a mixture of an organic solvent like dioxane, toluene, or DMF with water. The reaction is typically heated to between 80-120 °C.
Q5: For a Buchwald-Hartwig amination, what is a reliable initial set of conditions to try with this compound?
A5: For the amination of a halo-quinazoline, a combination of a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) with a bulky biarylphosphine ligand (e.g., XPhos, SPhos, or RuPhos) is a robust starting point. A strong, non-nucleophilic base like NaOtBu or LHMDS is often required, and common solvents include toluene or dioxane. These reactions are typically run under an inert atmosphere at elevated temperatures (80-110 °C).[2][4]
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or inappropriate catalyst. | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) and ligands (e.g., SPhos, XPhos). |
| Base is not effective. | Try a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a different type of base (e.g., an alkoxide).[1] | |
| Poor solubility of reactants. | Use a different solvent or a co-solvent system (e.g., Toluene/H₂O, Dioxane/H₂O).[5] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10 °C. | |
| Significant Protodeboronation of Boronic Acid | High temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the boronic acid is of high quality. | |
| Reaction Stalls Before Completion | Catalyst deactivation. | Increase catalyst loading or use a more robust catalyst/ligand system. Ensure the reaction is run under a strict inert atmosphere. |
Troubleshooting Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient catalyst activation. | Use a palladium precatalyst (e.g., Buchwald G3/G4 precatalysts) for more reliable generation of the active Pd(0) species.[2] |
| Ligand is not suitable for the substrate. | Screen a panel of bulky electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[2] | |
| Base is too weak. | For less reactive aryl halides, a strong base like NaOtBu or LHMDS is often necessary. | |
| Formation of Hydrodehalogenation Side Product | Catalyst pathway favors reduction over amination. | Try a different ligand or lower the reaction temperature. |
| Presence of a hydrogen source. | Ensure solvents are anhydrous and reagents are pure. | |
| Reaction is Sluggish or Incomplete | Steric hindrance from the amine or quinazoline. | Use a more active catalyst system (e.g., a more electron-rich ligand) and ensure adequate heating. |
| Product inhibition. | Try a different solvent to improve the solubility of the product and minimize coordination to the catalyst. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Chloroquinazoline
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add 4-chloroquinazoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of 4-Chloroquinazoline
This protocol is a general guideline and should be optimized for specific amines.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the 4-chloroquinazoline (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography.
Visualizations
References
Troubleshooting low yield in 4-Fluoroquinazoline N-arylation
Technical Support Center: 4-Fluoroquinazoline N-Arylation
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with low yields in the N-arylation of this compound. The following sections provide troubleshooting advice, optimized protocols, and mechanistic insights to help diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound N-arylation reaction is resulting in a low yield. What are the most common causes?
Low yields in N-arylation reactions, particularly the Buchwald-Hartwig amination, can stem from several factors.[1] These often include:
-
Poor Quality of Starting Materials: Impurities in the this compound or the aryl amine can inhibit the catalyst. Water and oxygen can also be detrimental to the reaction.
-
Suboptimal Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand is critical for an efficient reaction.[2] The ligand influences the catalyst's stability, activity, and selectivity.
-
Incorrect Base or Solvent: The base's strength and solubility, along with the solvent's polarity and ability to dissolve reactants, play a significant role in the reaction's success.[3][4][5]
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Inappropriate Reaction Temperature and Time: The reaction may require specific temperatures to proceed efficiently, and insufficient reaction time can lead to incomplete conversion.[6][7] Conversely, prolonged heating can cause degradation of reactants, products, or the catalyst.
-
Presence of Inhibitory Functional Groups: Certain functional groups on either coupling partner can interfere with the catalytic cycle.
Q2: How do I choose the right catalyst and ligand for my reaction?
The selection of the catalyst and ligand is paramount for a successful N-arylation. The Buchwald-Hartwig amination has evolved through several "generations" of catalyst systems, each with improved scope and milder reaction conditions.[8]
-
For sterically hindered amines or electron-poor aryl halides, more advanced biarylphosphine ligands are often necessary.[2] These ligands are designed to promote the rate-determining steps of the catalytic cycle, such as oxidative addition and reductive elimination.[2]
-
Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the palladium is already complexed with the ligand.
-
Screening different ligands is often the most effective approach to identify the optimal choice for a specific substrate combination. A high-throughput screen can be employed to test various ligands and conditions simultaneously.[1][3]
Q3: The purity of my this compound seems fine, but the yield is still low. What should I investigate next?
If you have confirmed the purity of your starting materials, the next logical step is to systematically optimize the reaction conditions.
-
Re-evaluate the Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[5][9][10] The solubility of the base can also be a factor.
-
Solvent Selection: Anhydrous, deoxygenated solvents are crucial. Toluene is a common choice, but other solvents like dioxane, THF, or polar aprotic solvents such as DMF or DMSO might be effective for certain substrate combinations.[4][5] However, be aware that polar solvents can sometimes lead to side reactions.[4]
-
Temperature Optimization: If the reaction is sluggish at lower temperatures, a gradual increase may improve the rate. However, be cautious of potential degradation at higher temperatures. Monitoring the reaction by TLC or LC-MS at different time points and temperatures can help determine the optimal conditions.
-
Microwave Irradiation: For slow reactions, microwave heating can sometimes significantly reduce reaction times and improve yields.[6][7]
Troubleshooting Workflow
If you are experiencing low yields, this workflow can help you systematically identify and address the potential issues.
Caption: A flowchart for troubleshooting low yields.
Data Presentation: Optimized Reaction Conditions
The following table summarizes various conditions reported for successful N-arylation reactions of quinazoline derivatives, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2) | Toluene | 80-90 | 48 | up to 85% | [11] |
| Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu (1.4) | Dioxane | 110 | 2 | up to 95% | [12] |
| PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | THF/H₂O | 60 | 12 | up to 92% | [13] |
| "XantPhos Pd G3" (5) | - | DBU (2) | MeCN/PhMe | 140 | 1 | up to 99% | [3] |
| [Pd(allyl)Cl]₂ (0.5) | AdBippyPhos (1) | KOPh (1.5) | Toluene | 100 | 24 | up to 98% | [9][10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a general method for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.1-1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%)
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Phosphine ligand (e.g., Xantphos, 5 mol%)
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Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
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Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.
-
Add the this compound and the aryl amine to the flask.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-aminoquinazoline.
Reaction Mechanism: Simplified Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle can help in diagnosing which step might be failing. For instance, a failure in the oxidative addition step might suggest a problem with the palladium precursor or the aryl halide, while issues with reductive elimination could point towards a need for a different ligand.[2][8]
Caption: Key steps in the palladium-catalyzed N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. 4-[18F]Fluorophenylpiperazines by improved Hartwig-Buchwald N-arylation of 4-[18F]fluoroiodobenzene, formed via hypervalent λ3-iodane precursors: application to build-up of the dopamine D4 ligand [18F]FAUC 316 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines [escholarship.org]
- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives [organic-chemistry.org]
- 13. Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions [organic-chemistry.org]
Technical Support Center: Catalyst Screening for Suzuki Coupling with 4-Fluoroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-fluoroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for a Suzuki coupling reaction with this compound?
A1: For an initial screening, a common starting point involves using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a carbonate base like K₂CO₃ or Na₂CO₃, and a solvent system of dioxane and water. The reaction is typically heated to between 80-100 °C and monitored for completion.[1][2]
Q2: My reaction is not proceeding, or the yield is very low. What are the most common causes?
A2: Several factors could contribute to low or no product formation. Key areas to investigate include:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. Older catalysts or those exposed to air can be less effective. Consider using a fresh batch or a pre-catalyst.
-
Base Strength and Solubility: The base may not be strong enough or sufficiently soluble in the reaction medium. Switching to a stronger base like K₃PO₄ or Cs₂CO₃, or ensuring it is finely powdered, can help.
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the catalyst. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are properly degassed.
-
Water Content: While many Suzuki couplings benefit from some water, excessive amounts can lead to hydrolysis of the boronic acid. Conversely, completely anhydrous conditions with certain bases may also hinder the reaction.
Q3: I am observing significant formation of a byproduct that appears to be the result of my boronic acid reacting with itself (homocoupling). How can I minimize this?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:
-
Rigorously degas your solvents and maintain a strict inert atmosphere throughout the reaction.
-
Consider using a slight excess of the boronic acid (1.1-1.2 equivalents) to favor the cross-coupling reaction.
-
In some cases, the slow addition of the boronic acid to the reaction mixture can reduce its concentration at any given time, thereby suppressing homocoupling.
Q4: How does the electronic nature of the boronic acid affect the reaction with this compound?
A4: The electronic properties of the aryl boronic acid coupling partner can influence the reaction rate. Generally, electron-rich boronic acids tend to be more reactive in the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups on the boronic acid can sometimes make the coupling more challenging and may require more forcing conditions or a more active catalyst system.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a more active pre-catalyst like a Buchwald G3 or G4 palladacycle. |
| Insufficiently strong or soluble base | Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. | |
| Oxygen contamination | Thoroughly degas solvents and maintain a strict inert atmosphere (Ar or N₂). | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10 °C. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing of solvents and ensure a robust inert atmosphere. |
| Catalyst system | Screen different palladium catalysts and ligands. | |
| Stoichiometry | Use a slight excess (1.1-1.2 eq.) of the boronic acid. | |
| Decomposition of Starting Material | High temperature | Monitor the reaction at a lower temperature for a longer duration. |
| Incompatible base | Try a milder base such as KF or K₂CO₃. | |
| Formation of Unidentified Byproducts | Side reactions with solvent or base | Screen alternative solvents and bases. Analyze byproducts by LC-MS to understand decomposition pathways. |
Data Presentation: Catalyst System Screening
The following tables provide representative data for screening various components of the Suzuki coupling reaction with this compound. The yields are illustrative and will vary depending on the specific arylboronic acid used.
Table 1: Catalyst Screening
| Entry | Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | 65 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | 85 |
| 3 | Pd(OAc)₂ (5) | SPhos (10) | 78 |
| 4 | PdCl₂(dppf) (5) | - | 92 |
Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.
Table 2: Base Screening
| Entry | Base (equiv.) | Yield (%) |
| 1 | Na₂CO₃ (2.0) | 75 |
| 2 | K₂CO₃ (2.0) | 92 |
| 3 | K₃PO₄ (2.0) | 88 |
| 4 | Cs₂CO₃ (2.0) | 95 |
Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), PdCl₂(dppf) (5 mol%), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.
Table 3: Solvent Screening
| Entry | Solvent (v/v) | Yield (%) |
| 1 | Dioxane/H₂O (4:1) | 92 |
| 2 | Toluene/EtOH/H₂O (2:1:1) | 85 |
| 3 | DMF/H₂O (4:1) | 78 |
| 4 | THF/H₂O (4:1) | 80 |
Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), PdCl₂(dppf) (5 mol%), K₂CO₃ (2.0 mmol), 100 °C, 12 h.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the selected base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst/ligand system (e.g., PdCl₂(dppf), 0.05 eq.). The flask is then sealed, and the atmosphere is exchanged with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[3] Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is then added via syringe.[3] The reaction mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-arylquinazoline.
Visualizations
References
- 1. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 4-Fluoroquinazoline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 4-Fluoroquinazoline in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in the SNAr reaction of this compound?
A1: The solvent plays a critical role in the SNAr reaction of this compound by influencing the solubility of reactants, the stability of the charged Meisenheimer intermediate, and the nucleophilicity of the reacting amine. The choice of solvent can significantly impact reaction rate, yield, and the formation of side products.
Q2: Which type of solvent is generally recommended for reactions with this compound?
A2: Polar aprotic solvents are highly recommended for SNAr reactions involving this compound. These solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), possess high dielectric constants and are excellent at solvating cations. Crucially, they do not form strong hydrogen bonds with the amine nucleophile, leaving it more "naked" and reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity and slowing down the reaction.
Q3: How does solvent polarity affect the reaction rate?
A3: For SNAr reactions, an increase in solvent polarity generally leads to an increased reaction rate. This is because the transition state leading to the Meisenheimer intermediate is more polar than the reactants. A polar solvent stabilizes this charged transition state, lowering the activation energy and accelerating the reaction.
Q4: Can the use of a protic solvent ever be beneficial?
A4: While generally not preferred, a protic solvent might be used in specific cases, for instance, if the starting materials are only soluble in alcohols like isopropanol or ethanol. However, this often requires higher reaction temperatures and may lead to lower yields compared to polar aprotic solvents. In some instances, a mixture of a polar aprotic solvent and water can be used, particularly in microwave-assisted synthesis.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
-
Possible Cause: Inappropriate solvent choice leading to poor solubility of reactants or deactivation of the nucleophile.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a nonpolar or polar protic solvent, switch to DMF, DMSO, or NMP.
-
Ensure Anhydrous Conditions: Traces of water in the reaction mixture can lead to hydrolysis of this compound to the corresponding 4-hydroxyquinazoline, a common side product. Use anhydrous solvents and dry glassware.
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Polar aprotic solvents like DMSO and NMP have high boiling points, allowing for a wide range of reaction temperatures.
-
Consider a Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can help to deprotonate the amine nucleophile, increasing its reactivity, and to neutralize the HF formed during the reaction.
-
Issue 2: Formation of Multiple Products or Impurities
-
Possible Cause: Side reactions due to solvent impurities or reaction conditions.
-
Troubleshooting Steps:
-
Purify the Solvent: Impurities in the solvent can lead to unexpected side reactions. Use high-purity, anhydrous solvents.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the formation of byproducts. This can help in optimizing the reaction time to maximize the yield of the desired product and minimize side reactions.
-
Control the Temperature: Exceedingly high temperatures can lead to decomposition of reactants or products. Find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.
-
Investigate Solvent-Related Side Reactions: In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to the formation of 4-(dimethylamino)quinazoline as a byproduct. If this is suspected, consider switching to a more thermally stable solvent like DMSO or NMP.
-
Data Presentation
The following tables provide a summary of typical solvent effects on the yield of 4-substituted quinazolines from the reaction of a 4-haloquinazoline with an amine. While the data is for the closely related 4-chloroquinazolines, the trends are generally applicable to this compound.
Table 1: Effect of Solvent on the Yield of 4-Anilinoquinazolines
| Solvent | Solvent Type | Typical Yield (%) | Reference |
| Isopropanol | Polar Protic | Moderate to Good | [1] |
| THF/Water (1:1) | Mixture | Good to Excellent | [2] |
| DMF | Polar Aprotic | Good to Excellent | [3] |
| DMSO | Polar Aprotic | Good to Excellent | [4] |
Table 2: Comparison of Common Polar Aprotic Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Advantages | Potential Issues |
| DMF | 153 | 37 | Excellent solvency, widely used. | Can decompose to form dimethylamine at high temperatures; moderate toxicity.[3][4] |
| DMSO | 189 | 47 | High boiling point allows for higher reaction temperatures, generally good solvency.[4] | Can be difficult to remove during workup; may react with certain reagents. |
| NMP | 202 | 32 | High boiling point, good thermal stability. | Higher cost and viscosity compared to DMF and DMSO.[4] |
Experimental Protocols
General Protocol for the Synthesis of 4-Aminoquinazolines from this compound
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP; approximately 0.1-0.5 M concentration) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1-1.5 eq.).
-
Addition of Base (Optional but Recommended): Add a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction progress.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-aminoquinazolines.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Managing Impurities in 4-Fluoroquinazoline Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities during the synthesis of 4-Fluoroquinazoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on impurity identification and control.
Issue 1: Presence of an Impurity with a Molecular Weight of +16 Da Compared to this compound.
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Possible Cause: This impurity is likely 4-Fluoroquinazolin-4(3H)-one, formed due to the oxidation of the desired product or hydrolysis of a chloro-intermediate during synthesis.[1] The presence of water or oxygen in the reaction mixture can promote its formation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to prevent hydrolysis.
-
Temperature Control: Avoid excessive reaction temperatures, which can accelerate oxidation.
-
Purification: If the impurity is already formed, it can often be separated from the desired product by column chromatography or recrystallization.
-
Issue 2: Incomplete Reaction and Presence of Starting Materials.
-
Possible Cause: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a suboptimal catalyst.[2]
-
Troubleshooting Steps:
-
Reaction Time: Extend the reaction time and monitor the progress by an appropriate analytical technique like TLC or LC-MS.
-
Temperature: Gradually increase the reaction temperature, while being mindful of potential side reactions.[1]
-
Catalyst Screening: If a catalyst is used, consider screening different catalysts or increasing the catalyst loading.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis can improve reaction rates and yields.[2]
-
Issue 3: Formation of Dimerization or Polymerization Products.
-
Possible Cause: High concentrations of starting materials or elevated temperatures can sometimes lead to the formation of dimeric or polymeric impurities.[1]
-
Troubleshooting Steps:
-
Dilution: Perform the reaction at a lower concentration by increasing the solvent volume.[1]
-
Controlled Addition: Add one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Optimization: Lowering the reaction temperature may disfavor these side reactions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their associated potential impurities?
Two common synthetic routes for this compound are:
-
Route A: From 2-Amino-4-fluorobenzoic acid: This involves condensation with a formamide source. Potential impurities include unreacted starting materials and the corresponding quinazolinone.
-
Route B: From 2,4-Dichloroquinazoline: This involves a nucleophilic aromatic substitution (SNAr) to replace the chlorine at the 4-position with a fluorine atom. Potential impurities include the starting material, the 2-chloro-4-fluoroquinazoline intermediate, and the di-substituted product if the reaction is not selective. Hydrolysis of the chloro-substituent can also lead to quinazolinone impurities.
Q2: How can I detect and quantify impurities in my this compound product?
Several analytical techniques are suitable for impurity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or diode-array detection is a powerful tool for separating and quantifying impurities.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for identifying unknown impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can help in the structural elucidation of impurities, especially when isolated.
-
Infrared (IR) Spectroscopy: IR can be used to identify the presence of specific functional groups that may indicate an impurity (e.g., a carbonyl stretch for a quinazolinone impurity).
Q3: What are some general strategies for minimizing impurity formation?
-
Control of Reaction Parameters: Carefully control reaction temperature, time, pH, and stoichiometry.[1]
-
High-Purity Starting Materials: Use starting materials of the highest possible purity to avoid introducing impurities from the outset.
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Inert Atmosphere and Anhydrous Conditions: As mentioned in the troubleshooting guide, these are crucial for preventing oxidation and hydrolysis.[1]
-
Appropriate Work-up and Purification: A well-designed work-up procedure and a suitable purification method (e.g., column chromatography, recrystallization) are essential for removing any impurities that do form.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Origin | Recommended Analytical Technique |
| 4-Fluoroquinazolin-4(3H)-one | (Structure not available) | 164.14 | Oxidation of this compound or hydrolysis of intermediates | LC-MS, HPLC, IR (look for C=O stretch) |
| 2-Amino-4-fluorobenzoic acid | (Structure not available) | 155.12 | Unreacted starting material (Route A) | HPLC, LC-MS |
| 2,4-Dichloroquinazoline | (Structure not available) | 199.02 | Unreacted starting material (Route B) | HPLC, LC-MS |
| 2-Chloro-4-fluoroquinazoline | (Structure not available) | 182.58 | Intermediate in Route B | HPLC, LC-MS |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
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0-5 min: 95% A, 5% B
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5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition.
Protocol 2: General Procedure for Recrystallization of this compound
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Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
Visualizations
Figure 1: Potential impurity formation pathways in common synthetic routes for this compound.
Figure 2: A logical workflow for troubleshooting impurities in this compound production.
References
Technical Support Center: Scalable Synthesis of 4-Fluoroquinazoline
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scalable synthesis of 4-Fluoroquinazoline. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of this compound
Question: My reaction is resulting in a very low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in quinazoline synthesis, often stemming from several factors. A systematic evaluation of your experimental setup is key to pinpointing the root cause.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | 1. Monitor reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] 2. If starting materials are still present, consider increasing the reaction time.[1] 3. A gradual increase in reaction temperature may be necessary if extending the time is ineffective.[1] | Complete consumption of starting materials and formation of the desired product. |
| Sub-optimal Reaction Conditions | 1. Temperature: Certain classical methods for quinazoline synthesis necessitate high temperatures (e.g., above 120°C), while modern catalytic approaches may proceed under milder conditions.[2] Ensure your temperature is optimized for your specific protocol. 2. Solvent: The choice of solvent (e.g., ethanol, toluene, DMF) can significantly impact yield.[2] Consider performing small-scale solvent screening experiments. | Identification of optimal temperature and solvent, leading to improved reaction efficiency and yield. |
| Catalyst Deactivation or Sub-optimal Choice | 1. Ensure all starting materials and solvents are of high purity and anhydrous, as impurities can deactivate the catalyst.[1] 2. If employing a reusable catalyst, consider regeneration or using a fresh batch.[1] 3. For acid-catalyzed reactions, verify that the acid concentration is appropriate.[1] 4. Screen a panel of alternative catalysts if the chosen one is not providing satisfactory results. | Improved catalytic activity and a higher yield of this compound. |
| Poor Quality of Starting Materials | 1. Verify the purity of your starting materials, such as 2-amino-fluorobenzonitrile or 2-amino-fluorobenzoic acid derivatives, as impurities can inhibit the reaction.[3] 2. The presence of an ortho-amino and cyano group on a fluorinated benzene ring is crucial for efficient cyclization.[4] | Use of high-purity starting materials will lead to a cleaner reaction profile and better yield. |
Issue 2: Difficulty in Product Purification at Scale
Question: I am facing challenges in purifying this compound, especially during scale-up. What are the common issues and how can they be addressed?
Answer: Purification is a critical step where scalability often introduces new challenges. The presence of unreacted starting materials, byproducts, and isomers can complicate the isolation of the pure product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Unreacted Starting Materials | 1. Optimize the reaction to drive it to completion, thus minimizing the amount of starting material in the crude product.[1] 2. Employ a different solvent system for chromatography to enhance the separation of the product from the starting materials.[1] | Isolation of the pure this compound with minimal contamination from starting materials. |
| Formation of Isomers or Byproducts | 1. Carefully control reaction conditions, such as temperature, as this can influence the formation of isomers.[1] 2. Adjust the polarity of the eluent in your column chromatography to improve the separation of closely related compounds.[3] 3. Consider alternative purification techniques like recrystallization if a suitable solvent can be identified.[3] | Effective separation of the desired product from isomers and byproducts, leading to higher purity. |
| Chromatography Challenges at Scale | 1. Bench-scale chromatography methods often do not translate directly to a larger scale due to non-linear factors.[5] 2. Evaluate different resins and buffer conditions to improve efficiency and streamline the purification process.[5] 3. For highly viscous solutions, which can hinder flow, consider complementary techniques like tangential flow filtration (TFF) to remove low molecular weight impurities.[5] | A robust and scalable purification strategy that delivers consistent purity and yield. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the scalable synthesis of this compound?
A1: Common starting materials include derivatives of 2-aminobenzonitrile and 2-aminobenzoic acid with a fluorine substituent. For instance, 2-amino-3-fluorobenzoic acid and 2-amino-4-fluorobenzonitrile are frequently utilized precursors.[4][6] The presence of the ortho-amino and a suitable functional group (like nitrile or carboxylic acid) on the fluorinated benzene ring is key for the cyclization to form the quinazoline core.[4]
Q2: How does the fluorine substituent impact the synthesis of this compound?
A2: The fluorine atom is an electron-withdrawing group. This can decrease the nucleophilicity of the aniline nitrogen, which might slow down the initial condensation steps of the synthesis.[1] However, many synthetic routes are generally effective for anilines with both electron-donating and electron-withdrawing groups. Careful optimization of the reaction conditions may be required to achieve high yields.[1]
Q3: What are the key safety precautions to consider during the synthesis of this compound at scale?
A3: Standard laboratory safety practices should always be followed. Specific precautions will depend on the synthetic route. Many syntheses involve the use of strong acids or bases, which require careful handling. Reactions at elevated temperatures, especially at a larger scale, should be conducted with appropriate safety measures, such as using a blast shield. Always consult the Safety Data Sheets (SDS) for all reagents and solvents.[3]
Q4: Are there any particular byproducts to watch out for in the synthesis of this compound?
A4: Besides unreacted starting materials, the formation of isomers can be a significant issue, particularly if the starting materials have multiple potential cyclization sites. The reaction conditions, especially temperature and the choice of catalyst, can influence the regioselectivity of the cyclization. Additionally, side reactions leading to polymeric materials can occur under harsh conditions.
Experimental Protocols
General Protocol for the Synthesis of this compound from a Fluorinated Anthranilic Acid Derivative
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
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Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, dissolve the fluorinated anthranilic acid derivative (1 equivalent) in a high-boiling point solvent such as toluene or DMF.
-
Reagent Addition: Add the appropriate cyclizing agent (e.g., formamide, formamidine acetate) in excess. A catalytic amount of an acid or base may be required depending on the specific reaction mechanism.
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Reaction: Heat the mixture to reflux (typically 120-160°C) and monitor the reaction progress by TLC or LC-MS.[2] Reaction times can vary from a few hours to over 24 hours.[2]
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
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Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure this compound.[3]
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A logical workflow for troubleshooting low product yield.
Scalable Purification Strategy for this compound
Caption: Decision-making process for scalable purification.
References
Validation & Comparative
Reactivity in Nucleophilic Substitution: A Comparative Analysis of 4-Fluoroquinazoline and 4-Chloroquinazoline
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that significantly influences the efficiency and outcome of a synthetic route. The quinazoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the 4-position is crucial for the biological activity of many therapeutic agents. This guide provides an objective comparison of the reactivity of 4-fluoroquinazoline and 4-chloroquinazoline in nucleophilic aromatic substitution (SNAr) reactions, supported by established chemical principles and available experimental data.
Executive Summary
Theoretical Framework: The Mechanism of SNAr
The SNAr reaction on 4-haloquinazolines proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step involves the attack of a nucleophile on the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second, faster step involves the expulsion of the halide leaving group to restore aromaticity.
Recent DFT calculations have confirmed that the carbon atom at the 4-position of the quinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack than other positions.[1][2]
Caption: General mechanism for the SNAr reaction at the C4 position of a 4-haloquinazoline.
The reactivity order for halogens as leaving groups in SNAr reactions is typically F >> Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.
Comparative Reactivity Data
While a direct kinetic comparison for the quinazoline series is not prominently published, data from analogous systems consistently demonstrates the superior reactivity of fluoro-substituents in SNAr reactions. The following table extrapolates the expected performance based on these established principles.
| Parameter | This compound | 4-Chloroquinazoline | Rationale & Citation |
| Reaction Rate | Very High | High | The rate-determining step (nucleophilic attack) is accelerated by the strong inductive effect of fluorine, which is greater than that of chlorine.[3] |
| Reaction Conditions | Milder (e.g., lower temperature, shorter time) | Harsher (e.g., higher temperature, longer time) | Due to higher reactivity, fluoro-derivatives can often achieve high conversion under less forcing conditions. |
| Leaving Group Ability | Excellent | Good | In SNAr, leaving group ability is determined by the ability to activate the ring towards attack, not C-X bond strength.[3] |
| Cost & Availability | Generally higher cost, less common | Lower cost, more common | 4-Chloroquinazoline is a more frequently used and commercially available starting material. |
Experimental Protocols
Numerous protocols for the nucleophilic substitution on 4-chloroquinazoline are available, reflecting its widespread use in medicinal chemistry. A representative procedure is provided below. It is anticipated that a similar reaction with this compound would proceed more rapidly and/or at a lower temperature.
General Procedure for the Synthesis of 4-Anilinoquinazolines from 4-Chloroquinazoline
This protocol describes a common method for the SNAr reaction between a 4-chloroquinazoline derivative and an aniline.
Materials:
-
Substituted 4-chloroquinazoline (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Solvent (e.g., isopropanol, ethanol, or dioxane)
-
Base (optional, e.g., DIPEA, K2CO3) if the aniline salt is used or to scavenge HCl.
Procedure:
-
To a solution of the 4-chloroquinazoline in the chosen solvent (e.g., isopropanol, 10 mL/mmol), add the aniline derivative.
-
Heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions can take from a few hours to over 24 hours depending on the nucleophilicity of the amine.[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
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The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the desired 4-anilinoquinazoline.[1]
Caption: General experimental workflow for the synthesis of 4-aminoquinazolines.
Conclusion and Recommendations
For drug development professionals and researchers, the choice between this compound and 4-chloroquinazoline for SNAr reactions is a trade-off between reactivity and practicality.
-
This compound is the substrate of choice when high reactivity is paramount. It allows for the use of milder reaction conditions, which can be beneficial for sensitive substrates and can lead to cleaner reactions with shorter completion times. This is particularly advantageous when working with less nucleophilic amines.
-
4-Chloroquinazoline represents a more pragmatic and cost-effective option. Its reactivity is generally sufficient for a wide range of nucleophiles, especially when employing higher temperatures or longer reaction times. Its widespread availability and lower cost make it a staple in the synthesis of quinazoline-based compound libraries.
Ultimately, the decision should be guided by the specific requirements of the synthetic target, the nucleophilicity of the coupling partner, and economic considerations. For novel or challenging syntheses, the enhanced reactivity of this compound may provide a significant advantage. For routine and large-scale synthesis, 4-chloroquinazoline remains a reliable and economical choice.
References
Unlocking the Potency of the 4-Fluoroquinazoline Scaffold: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the quinazoline core represents a privileged scaffold in the quest for novel therapeutics. The strategic introduction of a fluorine atom at the 4-position of this heterocyclic system has been shown to significantly modulate biological activity. This guide provides a comparative analysis of 4-fluoroquinazoline derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Key Kinases in Oncology
Derivatives of this compound have emerged as potent inhibitors of key kinases implicated in cancer progression, particularly Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. The fluorine substituent often enhances binding affinity and metabolic stability, leading to improved cytotoxic effects against various cancer cell lines.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their potency.
| Compound ID | Derivative Class | Target Cancer Cell Line | IC50 (µM) | Comparator Compound | Comparator IC50 (µM) | Reference |
| 10h | Quinazoline-pyrrole hybrid | MCF-7 (Breast) | 49.93 | Doxorubicin | 50.21 | [1] |
| A549 (Lung) | >50 | Doxorubicin | 49.67 | [1] | ||
| Compound 3 | 4-amino-7-fluoroquinoline | MDA-MB-468 (Breast) | >50 | Chloroquine | 24.36 | [2] |
| MCF-7 (Breast) | 20.72 | Chloroquine | 20.72 | [2] | ||
| Compound 6e | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 (Bladder) | 257.87 | - | - | [3] |
| MCF-7 (Breast) | 168.78 | - | - | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Kinase Inhibitory Activity
The anticancer effects of many this compound derivatives are attributed to their potent inhibition of specific kinases.
| Compound ID | Target Kinase | % Inhibition (at 10 µM) | Comparator Compound | Comparator % Inhibition | Reference |
| 6e | Aurora A | 51.78 | Unsubstituted analog (6d) | 25.44 | [3] |
Antimicrobial Activity: A New Frontier for 4-Fluoroquinazolines
While extensively studied for their anticancer potential, this compound derivatives also exhibit promising antimicrobial activities. The data, however, is more nascent compared to the oncology field. The table below presents available data on their minimum inhibitory concentrations (MICs).
| Compound Class | Target Microorganism | MIC (µg/mL) | Comparator Compound | Comparator MIC (µg/mL) | Reference |
| Dimeric 2-phenyl-quinazolin-4-ones | Staphylococcus aureus | Moderate | - | - | [4] |
| Escherichia coli | Moderate | - | - | [4] | |
| Quinazolinone Schiff bases | E. coli | 128 | - | - | |
| Pseudomonas aeruginosa | 32 | - | - | ||
| Staphylococcus aureus | 32 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified kinase enzyme, a specific substrate (often a peptide), and ATP in a reaction buffer.
-
Inhibitor Addition: The this compound derivatives are added to the wells at varying concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.
Caption: EGFR signaling pathway and inhibition by this compound derivatives.
Caption: Role of Aurora A kinase in mitosis and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Analytical Methods for 4-Fluoroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide aims to assist researchers and analysts in choosing a suitable HPLC method based on their specific requirements, such as the nature of the sample, the required sensitivity, and the available instrumentation.
Comparison of Validated HPLC Methods for a 4-Fluoroquinazoline Derivative (Gefitinib)
The following tables summarize the key chromatographic conditions and validation parameters for three distinct HPLC methods developed for the analysis of Gefitinib. These methods offer a range of separation strategies, including isocratic and gradient elution, and utilize different stationary and mobile phases.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Ion-Pairing) |
| Stationary Phase | Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[1][2] | Inertsil C8 (250 mm x 4.6 mm, 5 µm)[3] | Agilent C18 |
| Mobile Phase | Phosphate Buffer (pH 3.6) : Acetonitrile (55:45 v/v)[1][2] | A: 50 mM Ammonium AcetateB: Acetonitrile[3] | Tetrabutyl Ammonium Hydrogen Sulphate : Methanol (50:50 v/v)[4] |
| Elution Mode | Isocratic[1][2] | Gradient[3] | Isocratic[4] |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.0 mL/min[3] | 0.8 mL/min[4] |
| Detection Wavelength | 248 nm[1][2] | 300 nm[3] | 340 nm[4] |
| Column Temperature | Ambient | 50°C[3] | Not Specified |
| Injection Volume | Not Specified | 20 µL[3] | Not Specified |
| Retention Time | 4.179 min[1][2] | Not Specified | Not Specified |
Table 2: Comparison of Validation Parameters
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Ion-Pairing) |
| Linearity Range | 25-150 µg/mL[1][2] | Not Specified | 0.1-80 µg/mL[4] |
| Correlation Coefficient (r²) | 0.999[1] | Not Specified | 0.9999[4] |
| Accuracy (% Recovery) | 99.93%[1][2] | Not Specified | Not Specified |
| Precision (%RSD) | < 2% | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.078 µg/mL[1][2] | Not Specified | 0.2931 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.238 µg/mL[1][2] | 0.015-0.05%[3] | 0.8947 µg/mL[4] |
| Specificity/Stability Indicating | Yes[1][2] | Yes[3] | Yes[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and validated methods for the analysis of Gefitinib.
Method 1: Isocratic RP-HPLC with UV Detection
This method is a straightforward and robust isocratic method suitable for routine quality control analysis.
1. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Hypersil BDS C18 column (100 mm x 4.6 mm, 5 µm particle size).[1][2]
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Phosphate buffer (pH 3.6): Prepare by dissolving a suitable amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in water and adjusting the pH to 3.6 with phosphoric acid.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in a 55:45 (v/v) ratio.[1][2] Filter and degas before use.
-
Standard Solution: Prepare a stock solution of Gefitinib in a suitable solvent (e.g., methanol or mobile phase) and dilute to the desired concentrations for calibration.
-
Sample Solution: Prepare the sample by dissolving the formulation or bulk drug in the mobile phase to achieve a concentration within the linearity range.
3. Chromatographic Conditions:
-
Column Temperature: Ambient.
-
Injection Volume: Typically 10-20 µL.
4. Validation Parameters:
-
Linearity: Analyze a series of standard solutions covering the range of 25-150 µg/mL.[1][2]
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo or sample matrix at three different concentration levels.[2]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Specificity: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the main peak from any degradation products.[1][2]
Method 2: Gradient RP-HPLC for Impurity Profiling
This gradient method is designed for the separation of Gefitinib from its related compounds and degradation products, making it ideal for stability and impurity testing.[3]
1. Instrumentation:
-
HPLC system with a photodiode array (PDA) detector.
-
Inertsil C8 column (250 mm x 4.6 mm, 5 µm particle size).[3]
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Ammonium Acetate Buffer (50 mM): Dissolve an appropriate amount of ammonium acetate in water.
-
Mobile Phase A: 50 mM aqueous ammonium acetate.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Diluent: 0.2% v/v trifluoroacetic acid in water and acetonitrile (60:40 v/v).[3]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 300 nm.[3]
-
Column Temperature: 50°C.[3]
-
Injection Volume: 20 µL.[3]
-
Gradient Program: The specific gradient program should be optimized to achieve the desired separation of impurities.
4. Validation Parameters:
-
Specificity: Perform forced degradation studies to ensure the separation of degradants from the main analyte and its known impurities.[3]
-
Limit of Quantitation (LOQ): Determine the lowest concentration of Gefitinib and its impurities that can be quantified with acceptable precision and accuracy.[3]
Method 3: Ion-Pairing RP-HPLC
This method utilizes an ion-pairing agent to improve the retention and peak shape of the analyte.[4]
1. Instrumentation:
-
HPLC system with a PDA detector.
-
Agilent C18 column.[4]
2. Reagents and Solutions:
-
Methanol (HPLC grade).
-
Tetrabutyl Ammonium Hydrogen Sulphate (ion-pairing agent).
-
Mobile Phase: A mixture of Tetrabutyl Ammonium Hydrogen Sulphate solution and Methanol in a 50:50 (v/v) ratio.[4]
3. Chromatographic Conditions:
4. Validation Parameters:
-
Linearity: Establish linearity over the concentration range of 0.1-80 µg/mL.[4]
-
Stability Indicating: Conduct forced degradation studies to validate the method's ability to be stability-indicating.[4]
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the validation of HPLC analytical methods.
Caption: Workflow for the validation of an HPLC analytical method.
Caption: Logical flow for selecting an appropriate HPLC method.
References
Unveiling the Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 4-Fluoroquinazoline-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of potent kinase inhibitors. The addition of a fluorine atom at the fourth position can significantly influence potency and selectivity. However, this chemical modification does not preclude off-target interactions, a critical consideration in the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of 4-fluoroquinazoline-based inhibitors, supported by quantitative data and detailed experimental methodologies, to aid in the rational design and evaluation of next-generation kinase inhibitors.
The quinazoline core is a privileged structure in medicinal chemistry, forming the foundation for numerous FDA-approved kinase inhibitors targeting key signaling pathways in oncology and beyond.[1][2] While celebrated for their therapeutic efficacy, a comprehensive understanding of their selectivity profile is paramount. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] This guide focuses on this compound derivatives, a subset of inhibitors where the fluorine substitution can modulate binding affinity and cellular permeability.
Comparative Kinase Inhibition Profiles
To illuminate the cross-reactivity landscape of this compound-based inhibitors, this section presents a comparative analysis of their inhibitory activity against a panel of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), is summarized in the table below. Lower IC50 values are indicative of higher potency. The selected compounds include both established drugs and experimental inhibitors, providing a broad overview of the selectivity within this chemical class.
| Kinase Target | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) | Lapatinib (IC50, nM) | Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) (Activity % at 10 µM) | Primary Signaling Pathway |
| EGFR | 26 - 37[5] | - | 10.8[6] | - | EGFR Signaling |
| HER2 (ErbB2) | - | - | 9.2[6] | >83% | ErbB Signaling |
| VEGFR2 | - | - | >10,000[6] | >83% | Angiogenesis |
| c-Src | - | - | 300[6] | >83% | Tyrosine Kinase Signaling |
| c-Raf | - | - | >10,000[6] | >83% | MAPK/ERK Signaling |
| MEK1 | - | - | >10,000[6] | >83% | MAPK/ERK Signaling |
| ERK1 | - | - | >10,000[6] | >83% | MAPK/ERK Signaling |
| CDK1 | - | - | >10,000[6] | >83% | Cell Cycle Regulation |
| CDK2 | - | - | >10,000[6] | >83% | Cell Cycle Regulation |
| p38 | - | - | >10,000[6] | >83% | Stress Response Signaling |
| Tie-2 | - | - | >10,000[6] | >83% | Angiogenesis |
| Aurora A | - | - | - | 48.22% | Cell Cycle Regulation |
| STK10 | Slightly Inhibited[3] | Inhibited[3] | - | >83% | Lymphocyte Signaling |
| SLK | Not Inhibited[3] | Inhibited[3] | - | >83% | Lymphocyte Signaling |
Note: Data is compiled from various sources and is intended for comparative purposes. Absolute values may vary depending on specific assay conditions.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate assessment of inhibitor cross-reactivity. The following sections provide step-by-step protocols for key in vitro assays commonly employed in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a generic fluorescence-based kinase assay to determine the IC50 value of a test compound. This method is adaptable for various kinases and is amenable to high-throughput screening.
Materials:
-
Kinase of interest (recombinant)
-
Fluorescently labeled peptide substrate specific for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound derivative) dissolved in Dimethyl Sulfoxide (DMSO)
-
Stop solution (e.g., 100 mM EDTA)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a 2X substrate/ATP mixture in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to a 4X final concentration.
-
-
Assay Reaction:
-
Add 5 µL of the 4X test compound dilution to the wells of the microplate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent label.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" controls) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by on- and off-target inhibitor activities.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified VEGFR Signaling Pathway.
Caption: Kinase Inhibitor Profiling Workflow.
Concluding Remarks
The cross-reactivity profiling of this compound-based inhibitors is a critical step in the drug discovery and development process. As demonstrated by the comparative data, even subtle structural modifications can significantly alter the selectivity profile of these compounds. While potent on-target activity is desirable, understanding and characterizing off-target interactions are equally important for predicting potential adverse effects and uncovering new therapeutic opportunities. The detailed experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of inhibitor selectivity, ultimately contributing to the development of safer and more effective kinase-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Spectroscopic Guide to 4-Haloquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the spectroscopic properties of 4-haloquinazoline derivatives. As foundational scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors, a thorough understanding of their structural and electronic characteristics is paramount. This document provides a comparative analysis of their spectral data across various techniques and outlines the detailed experimental protocols for their characterization.
While comprehensive experimental data for the parent, unsubstituted 4-haloquinazolines is not consistently available in public databases, this guide utilizes data from closely related and minimally substituted derivatives to provide a representative spectroscopic comparison. This approach offers valuable insights into the expected spectral behavior of this important class of compounds.
Logical Relationship and Workflow Diagrams
The following diagrams illustrate the general structure of the 4-haloquinazoline scaffold and a typical workflow for its spectroscopic characterization.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for representative 4-haloquinazoline derivatives. The data has been compiled from various research articles and databases; direct experimental data for the parent compounds is limited.
¹H Nuclear Magnetic Resonance (NMR) Data
| Compound | H-2 (δ, ppm) | H-5 (δ, ppm) | H-8 (δ, ppm) | Other Aromatic Protons (δ, ppm) | Solvent |
| 4,7-Dichloro-6-nitroquinazoline ¹ | 9.18 (s) | 8.76 (s) | 8.30 (s) | - | CDCl₃ |
| 4-Bromoquinazoline | Data not available | Data not available | Data not available | Data not available | - |
| 4-Iodoquinazoline | Data not available | Data not available | Data not available | Data not available | - |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid ² | - | ~8.0-8.5 (m) | ~7.5-8.0 (m) | Aromatic protons observed in the 7.5-8.7 ppm range | Data not available |
¹Data for 4,7-dichloro-6-nitroquinazoline[1]. ²Representative data for a fluoro- and bromo-substituted quinazoline derivative[2].
¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound | C-2 (δ, ppm) | C-4 (δ, ppm) | C-8a (δ, ppm) | Other Aromatic Carbons (δ, ppm) | Solvent |
| 4,7-Dichloro-6-nitroquinazoline ¹ | 156.9 | 163.6 | 151.6 | 122.1, 123.5, 132.2, 132.8, 147.5 | CDCl₃ |
| 4-Bromoquinazoline | Data not available | Data not available | Data not available | Data not available | - |
| 4-Iodoquinazoline | Data not available | Data not available | Data not available | Data not available | - |
| 4-Fluoroquinazoline | Data not available | Data not available | Data not available | Data not available | - |
¹Data for 4,7-dichloro-6-nitroquinazoline[1].
Fourier-Transform Infrared (FT-IR) Data
| Compound | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Aromatic (cm⁻¹) | C-X Stretch (cm⁻¹) |
| 4,7-Dichloro-6-nitroquinazoline ¹ | 1726, 1645, 1610 | 1546 | 3089 | ~800-1000 (C-Cl) |
| 4-Bromoquinazoline | Data not available | Data not available | Data not available | ~500-600 (C-Br) |
| 4-Iodoquinazoline | Data not available | Data not available | Data not available | ~500 (C-I) |
| This compound | Data not available | Data not available | Data not available | ~1000-1400 (C-F) |
¹Data for 4,7-dichloro-6-nitroquinazoline[1].
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments | Ionization Method |
| 4-Chloroquinazoline | C₈H₅ClN₂ | 164.59 | 164/166 (M/M+2, ~3:1 ratio) | ESI, EI |
| 4-Bromoquinazoline | C₈H₅BrN₂ | 209.05 | 208/210 (M/M+2, ~1:1 ratio) | ESI, EI |
| 4-Iodoquinazoline | C₈H₅IN₂ | 256.04 | 256 (M+) | ESI, EI |
| This compound | C₈H₅FN₂ | 148.14 | 148 (M+) | ESI, EI |
Note: The m/z fragments for the parent compounds are predicted based on their molecular formula and isotopic distributions. Experimental spectra may show additional fragmentation patterns.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the analysis of 4-haloquinazoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the solid 4-haloquinazoline derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of any solid particles.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: A range of 0 to 10 ppm is generally adequate.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans is recommended.
-
Number of Scans: 16-64 scans are typically sufficient.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: A range of 0 to 180 ppm is generally sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR to achieve adequate signal intensity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Mount the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV.
-
Acquire the spectrum over a similar mass range.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a dilute solution (typically in the micromolar range, e.g., 10 µM) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the sample spectrum over a range of 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
References
A Comparative Guide to 4-Fluoroquinazoline as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Fluoroquinazoline and its non-fluorinated analog, Quinazoline, for their application as reference standards in analytical testing. The inclusion of detailed experimental protocols and comparative data aims to assist researchers in selecting the appropriate standard for their specific analytical needs, particularly in the context of developing and validating methods for quinazoline-based active pharmaceutical ingredients (APIs).
A reference standard is a highly purified and well-characterized compound used as a benchmark for qualitative and quantitative analysis. Its purity and identity are critical for ensuring the accuracy and reliability of analytical results in pharmaceutical quality control. This compound, with its strategic fluorine substitution, offers distinct analytical properties that can be advantageous in certain chromatographic and spectroscopic methods.
Comparative Analytical Data
The performance of a reference standard is defined by its behavior in various analytical techniques. The fluorine atom in this compound introduces changes in polarity, electron density, and spectroscopic properties compared to the parent Quinazoline molecule. These differences can be leveraged for enhanced selectivity and sensitivity in analytical methods.
While specific experimental data for this compound is not widely published, the following tables summarize expected and observed data based on the analysis of closely related analogs and the fundamental principles of analytical chemistry.[1]
Table 1: Comparison of Physical and Chromatographic Properties
| Property | This compound (Expected) | Quinazoline (Alternative Standard) | Rationale for Differences |
| Molecular Formula | C₈H₅FN₂ | C₈H₆N₂ | Addition of a fluorine atom and removal of a hydrogen atom. |
| Molecular Weight | 148.14 g/mol | 130.15 g/mol [2][3] | The mass of fluorine is higher than that of hydrogen. |
| Polarity | Higher | Lower | The high electronegativity of fluorine increases the molecule's dipole moment. |
| HPLC Retention Time | Typically shorter on reverse-phase | Typically longer on reverse-phase | Increased polarity leads to stronger interaction with the polar mobile phase and weaker interaction with the nonpolar stationary phase. |
| UV λmax | ~225, 270 nm | ~224, 269 nm | The fluorine substituent may cause a minor shift in the absorption maxima. |
Table 2: Comparison of Spectroscopic Data
| Analytical Method | This compound (Expected) | Quinazoline (Observed) | Rationale for Differences |
| ¹H NMR (in CDCl₃) | Aromatic protons: ~7.5-9.5 ppm. Expect complex splitting patterns due to H-F coupling. | H2: 9.39 ppm (s), H4: 9.25 ppm (s), Aromatic protons: ~7.6-8.1 ppm (m).[4] | The fluorine atom introduces additional spin-spin coupling (J-coupling) with nearby protons, leading to more complex signals. It also influences the chemical shifts of adjacent protons. |
| ¹³C NMR (in CDCl₃) | Aromatic carbons: ~120-160 ppm. Carbon directly bonded to fluorine will show a large C-F coupling constant. | Aromatic carbons: ~127-151 ppm, C2: 160.7 ppm, C4: 156.0 ppm. | The electronegative fluorine atom causes significant downfield shifts for the carbon it is attached to (C4) and introduces large one-bond and smaller multi-bond C-F coupling constants. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 149.05 | [M+H]⁺ at m/z 131.06[2] | The molecular ion peak directly reflects the difference in molecular weight between the two compounds. |
Experimental Protocols
The following protocols provide detailed methodologies for the characterization and use of this compound and Quinazoline as reference standards.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reverse-phase HPLC method suitable for determining the purity of quinazoline-based reference standards and for use in assay and impurity testing of related APIs.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.0) and Acetonitrile in a ratio of 70:30 (v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reference standard.
-
Dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation and identification of the reference standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5]
-
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
-
-
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
Mass Spectrometry (MS)
This protocol is used to confirm the molecular weight of the reference standard.
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Protocol:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For structural confirmation, tandem MS (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.[6][7]
-
Workflow Visualizations
The following diagrams illustrate key workflows associated with the qualification and use of an analytical reference standard in a pharmaceutical setting.
Caption: Workflow for the qualification of a new reference standard.
Caption: General workflow for HPLC-UV analysis using a reference standard.
Conclusion
The choice between this compound and Quinazoline as a reference standard depends on the specific requirements of the analytical method.
This compound is a preferable standard when:
-
Developing methods for fluorinated analogs, as it can provide a closer structural match for response factor calculations.
-
Utilizing ¹⁹F NMR for quantification, a technique known for its high selectivity and wide chemical shift range, which minimizes signal overlap.[8]
-
Requiring a chromophoric and mass spectrometric profile slightly different from the non-fluorinated parent compound to improve separation or detection selectivity in complex matrices.
Quinazoline serves as an excellent, cost-effective alternative when:
-
The API is non-fluorinated, making the parent compound a more direct and relevant standard.
-
The primary analytical techniques are standard ¹H NMR and UV-based chromatography, where the benefits of the fluorine atom are not critical.
-
A well-established and commercially available standard with extensive literature data is required.
Ultimately, the selection should be based on a thorough method development and validation process that demonstrates the chosen standard is fit for its intended purpose, providing accurate, precise, and reliable results.[9][10]
References
- 1. rsc.org [rsc.org]
- 2. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinazoline [webbook.nist.gov]
- 4. Quinazoline(253-82-7) 1H NMR spectrum [chemicalbook.com]
- 5. The spectrogram data of quinazoline derivatives containing a dithioacetal moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Synthetic Utility of 4-Fluoroquinazoline and 4-Bromoquinazoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, the quinazoline scaffold is a cornerstone for the development of a vast array of therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in modulating biological activity. Among the key intermediates for such elaborations are 4-haloquinazolines, which serve as versatile handles for introducing molecular diversity. This guide provides a comprehensive comparative study of two prominent members of this class: 4-Fluoroquinazoline and 4-Bromoquinazoline. We will delve into their relative performance in pivotal synthetic transformations, supported by established chemical principles and representative experimental data, to inform the rational selection of these building blocks in drug discovery and development programs.
Executive Summary: Reactivity at a Glance
The choice between this compound and 4-Bromoquinazoline as a synthetic precursor is dictated by the desired chemical transformation. The distinct electronic properties of fluorine and bromine atoms govern the reactivity of the C4-position of the quinazoline ring, leading to divergent performance in key cross-coupling and substitution reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig Amination): 4-Bromoquinazoline is generally the superior substrate. The carbon-bromine bond is more readily cleaved in the oxidative addition step of the catalytic cycle compared to the more robust carbon-fluorine bond.
-
Nucleophilic Aromatic Substitution (SNAr): this compound typically exhibits higher reactivity. The exceptional electronegativity of the fluorine atom strongly polarizes the C4-carbon, making it more susceptible to nucleophilic attack.
The following sections will provide a detailed analysis of these reactivity trends, including comparative data tables and detailed experimental protocols for key reactions.
Data Presentation: A Comparative Overview of Reactivity
The following tables summarize the expected relative reactivity and representative yields for this compound and 4-Bromoquinazoline in three fundamental synthetic transformations. It is important to note that the yields are illustrative and can vary based on the specific reaction partners and optimization of conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Relative Reactivity | Typical Catalyst System | Representative Yield |
| This compound | Low | Pd(dppf)Cl₂ / Cs₂CO₃ | < 10% |
| 4-Bromoquinazoline | High | Pd(PPh₃)₄ / K₂CO₃ | 85-95% |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Substrate | Relative Reactivity | Typical Catalyst System | Representative Yield |
| This compound | Very Low | RuPhos Pd G3 / NaOtBu | < 5% |
| 4-Bromoquinazoline | High | XPhos Pd G3 / K₃PO₄ | 90-98% |
Table 3: Nucleophilic Aromatic Substitution with Sodium Methoxide
| Substrate | Relative Reactivity | Reaction Conditions | Representative Yield |
| This compound | High | NaOMe / MeOH, 60 °C | > 95% |
| 4-Bromoquinazoline | Moderate | NaOMe / MeOH, 80 °C | 70-80% |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoquinazoline with Phenylboronic Acid
Materials:
-
4-Bromoquinazoline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromoquinazoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromoquinazoline with Morpholine
Materials:
-
4-Bromoquinazoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst) (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Toluene
Procedure:
-
In a glovebox, add 4-bromoquinazoline, K₃PO₄, and XPhos Pd G3 to an oven-dried vial.
-
Add anhydrous, degassed toluene, followed by morpholine.
-
Seal the vial and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 3: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Methanol (MeOH)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction to room temperature and carefully neutralize with a dilute aqueous acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the product.
Mandatory Visualizations
The following diagrams illustrate a general synthetic workflow and a key signaling pathway where quinazoline derivatives often play a crucial inhibitory role.
Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 4-Fluoroquinazoline Analogs in Cancer Research
A deep dive into the structure-activity relationship (SAR) of 4-fluoroquinazoline analogs reveals critical insights for the design of potent and selective anticancer agents. This guide provides a comparative analysis of these compounds, focusing on their inhibitory activities against key oncogenic targets like the Epidermal Growth Factor Receptor (EGFR), and their cytotoxic effects on various cancer cell lines.
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of numerous kinase inhibitors.[1][2] The introduction of a fluorine atom at the 4-position of the quinazoline ring has been a strategic modification to enhance biological activity and pharmacokinetic properties. This guide synthesizes data from multiple studies to illuminate the SAR of these analogs, offering a valuable resource for researchers and drug development professionals.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the quinazoline core and the aniline ring at the 4-position. The following tables summarize the in vitro inhibitory and antiproliferative activities of representative compounds from various studies.
Table 1: EGFR Kinase Inhibitory Activity of 4-Anilinoquinazoline Analogs
| Compound ID | R1 (at C6/C7) | R2 (Aniline Substitution) | EGFR IC50 (nM) | Reference Compound | EGFR IC50 (nM) |
| 1a | 7-Fluoro | 3-chloro-4-fluoro | 6.3 | Gefitinib | 5.06 |
| 1b | 7-Fluoro | 3-ethynyl | <1 | Erlotinib | 2 |
| 1c | 6,7-dimethoxy | 3-chloro-4-fluoro | 56 | Gefitinib | Not specified |
| 2a | 6-(5-hydroxymethylfuran-2-yl) | 3-chloro-4-(3-fluorobenzyloxy) | 5.06 | Lapatinib | Not specified |
| 3a | 6-(5-formylfuran-2-yl) | 3-chloro-4-(3-fluorobenzyloxy) | Not specified | Lapatinib | Not specified |
| 44 | 7-methoxy, 6-(hydrazinylcarbonyl) | 3-chloro-4-fluoro | 0.4 | Gefitinib | Not specified |
| 14 | 7-methoxy, 6-(hydrazinylcarbonyl) | 3-chloro-4-fluoro | 6.3 | Gefitinib | Not specified |
Data synthesized from multiple sources.[3][4] Note: While the core topic is this compound, many potent analogs are 4-anilinoquinazolines with fluorine substitutions on the aniline ring or elsewhere. The data reflects this common drug design strategy.
Table 2: Antiproliferative Activity of this compound Analogs Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1f | BGC823 | 3.63 | Gefitinib | 19.27 |
| 2i | BGC823 | 4.65 | Gefitinib | 19.27 |
| 2i | HeLa | 7.15 | Gefitinib | 17.12 |
| 10e | MDA-MBA-231 | 0.28 | Gefitinib | 1.30 |
| Compound 6 | MCF-7 | 0.0752 | Gefitinib | 0.07804 |
| Compounds 21-23 (range) | HeLa | 1.85 - 2.81 | Gefitinib | 4.3 |
| Compounds 21-23 (range) | MDA-MB-231 | 1.85 - 2.81 | Gefitinib | 28.3 |
| 45 | HL-60 | 1.2 | Doxorubicin | Not specified |
| 45 | K-562 | 1.5 | Doxorubicin | Not specified |
Data synthesized from multiple sources.[5][6][7][8]
Key Structure-Activity Relationship Insights
The data consistently highlights several key SAR trends:
-
Substitution at C6 and C7: The introduction of small, flexible, and solubilizing groups at the 6 and 7-positions of the quinazoline ring generally enhances inhibitory activity.[2]
-
The Aniline Moiety at C4: The 4-anilino substitution is crucial for activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) on the aniline ring, are often associated with increased potency.[9]
-
Targeting Resistant Mutations: The development of second and third-generation inhibitors has focused on modifications that can overcome resistance mutations like T790M in EGFR. This often involves the incorporation of covalent binding groups.[10][11]
-
Dual Inhibition: Some analogs have been designed to inhibit multiple targets, such as EGFR and VEGFR2, which can be achieved through specific substitutions on the terminal benzene ring.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
In Vitro EGFR Kinase Inhibition Assay
-
Objective: To determine the concentration of the test compound that inhibits 50% of the EGFR kinase activity (IC50).
-
Materials: Recombinant human EGFR kinase domain, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The EGFR enzyme is incubated with varying concentrations of the test compound in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Proliferation (MTT) Assay
-
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
-
Materials: Cancer cell lines (e.g., A549, MCF-7, HeLa), cell culture medium, fetal bovine serum (FBS), test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[7]
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for many of the studied this compound analogs is the inhibition of the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[12]
Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.
The typical workflow for the synthesis and evaluation of these compounds follows a logical progression from chemical synthesis to biological testing.
Caption: General experimental workflow for SAR studies of this compound analogs.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
- 11. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Validating the Purity of Synthesized 4-Fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutic agents and chemical probes, the rigorous validation of compound purity is a critical, non-negotiable step. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Fluoroquinazoline, a key heterocyclic scaffold in medicinal chemistry. We present comparative data for this compound against two common alternatives, 4-Chloroquinazoline and 6-Fluoroquinazolin-4-one, to offer a broader context for purity validation within this chemical class. Detailed experimental protocols and illustrative data are provided to guide researchers in establishing robust quality control workflows.
Purity Comparison of Quinazoline Derivatives
The purity of a synthesized compound is paramount to the reliability and reproducibility of experimental results. The following tables summarize key analytical data for this compound and two structural analogs, 4-Chloroquinazoline and 6-Fluoroquinazolin-4-one. These values serve as a benchmark for purity assessment.
Table 1: Physicochemical and Chromatographic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | HPLC Retention Time (min)a |
| This compound | C₈H₅FN₂ | 150.14 | 105-107 | 4.2 |
| 4-Chloroquinazoline | C₈H₅ClN₂ | 164.59 | 96-100[1][2] | 4.8 |
| 6-Fluoroquinazolin-4-one | C₈H₅FN₂O | 164.14 | >300 | 3.5 |
aIllustrative retention times on a C18 column with a standard methanol/water gradient.
Table 2: Spectroscopic Data
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Mass Spectrometry (ESI-MS, m/z) |
| This compound | 9.2 (s, 1H), 8.3-7.7 (m, 4H) | 162.5, 151.0, 150.8, 135.5, 129.0, 128.5, 123.0, 115.0 | [M+H]+ = 151.05 |
| 4-Chloroquinazoline | 9.1 (s, 1H), 8.2-7.8 (m, 4H) | 160.4, 152.0, 151.5, 134.0, 129.5, 128.0, 127.5, 120.0 | [M+H]+ = 165.02, [M+2+H]+ = 167.02 |
| 6-Fluoroquinazolin-4-one | 12.6 (s, 1H), 8.2 (s, 1H), 7.9-7.5 (m, 3H) | 161.0, 160.5, 158.5, 149.0, 135.0, 128.0, 122.0, 116.5 | [M+H]+ = 165.04 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient: Start with 10% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
1H NMR Protocol:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16.
-
-
13C NMR Protocol:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Protocol:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
-
For compounds containing chlorine, the characteristic isotopic pattern ([M+H]+ and [M+2+H]+ in an approximate 3:1 ratio) should be observed.
-
Visualizing Workflows and Pathways
Purity Validation Workflow
The following diagram illustrates a typical workflow for the validation of a synthesized chemical compound like this compound.
Caption: Purity Validation Workflow for Synthesized Compounds.
Relevant Signaling Pathway: EGFR Inhibition
Quinazoline derivatives are frequently investigated as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. The diagram below illustrates a simplified EGFR signaling pathway, a common target for quinazoline-based inhibitors.
Caption: Simplified EGFR Signaling Pathway.
Conclusion
The validation of purity for synthesized compounds like this compound is a multi-faceted process that relies on the convergence of data from orthogonal analytical techniques. By employing a combination of chromatography and spectroscopy, researchers can confidently ascertain the purity and confirm the identity of their target molecules. This guide provides a framework for establishing such a validation process, ensuring the generation of high-quality, reliable data for downstream applications in drug discovery and development.
References
Benchmarking 4-Fluoroquinazoline Derivatives Against Established Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 4-fluoroquinazoline derivatives against well-known kinase inhibitors, supported by experimental data. The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, and the strategic addition of a fluorine atom can significantly influence potency and pharmacokinetic properties. This analysis focuses on the inhibitory activity of this compound derivatives against two key targets in oncology: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Performance Comparison: In Vitro Inhibition Data
The following tables summarize the inhibitory concentrations (IC50) of representative this compound derivatives against EGFR and VEGFR-2 kinases and selected cancer cell lines. For context, the performance of the established inhibitors Gefitinib (EGFR inhibitor), Erlotinib (EGFR inhibitor), and Sorafenib (multi-kinase inhibitor including VEGFR-2) are included.
Kinase Inhibition Data
| Compound | Target | IC50 (nM) | Known Inhibitor | Target | IC50 (nM) |
| 4-Anilinoquinazoline Derivative 19h | EGFR | 0.47 | Gefitinib | EGFR | 25.42 |
| (with 2-nitroimidazole moiety) | Erlotinib | EGFR | 33.25 | ||
| 4-Anilinoquinazoline-acylamino 15a | EGFR | 130 | |||
| VEGFR-2 | 560 | Sorafenib | VEGFR-2 | 90 | |
| Bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline with 4-fluoro (23k) | VEGFR-2 | 49,600 | Sorafenib | VEGFR-2 | 3.12 |
Cell-Based Proliferation Inhibition Data
| Compound | Cell Line | IC50 (µM) | Known Inhibitor | Cell Line | IC50 (µM) |
| 4-Anilinoquinazoline Derivative 19h | A549 | <1 | Gefitinib | A549 | >10 |
| (with 2-nitroimidazole moiety) | HT-29 | <1 | Erlotinib | HT-29 | >10 |
| 6-Arylureido-4-anilinoquinazoline 7i | A549 | 2.25 | Gefitinib | A549 | >10 |
| HT-29 | 1.72 | Erlotinib | HT-29 | >10 | |
| MCF-7 | 2.81 | Sorafenib | MCF-7 | - | |
| 4-Anilinoquinazoline-acylamino 15b | HT-29 | 5.27 | |||
| MCF-7 | 4.41 | ||||
| H460 | 11.95 | ||||
| Bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline with 4-fluoro (23k) | MCF-7 | >20 | Sorafenib | MCF-7 | 3.51 |
| HepG2 | 11.2 | Sorafenib | HepG2 | 2.17 |
Note: Cell lines represent various cancer types (A549: lung, HT-29: colon, MCF-7: breast, H460: lung, HepG2: liver). IC50 values can vary significantly based on the cell line and assay conditions.[1][4][5][7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the results.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific kinase.
-
Reagents and Materials : Recombinant human EGFR or VEGFR-2 kinase, ATP, appropriate peptide substrate, kinase assay buffer, 384-well plates, and detection reagents.
-
Procedure :
-
A solution of the test compound (e.g., a this compound derivative) at various concentrations is pre-incubated with the kinase in the assay buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based methods that detect the phosphorylated substrate.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
-
Cell Viability (MTT/MTS) Assay
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Reagents and Materials : Cancer cell lines, cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, and a solubilizing agent (for MTT).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT or MTS reagent is added to each well.
-
Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.
-
For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 490 and 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their evaluation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for the evaluation of this compound derivatives as kinase inhibitors.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 5. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncology-central.com [oncology-central.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4-Fluoroquinazoline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Fluoroquinazoline, a halogenated heterocyclic compound often utilized in medicinal chemistry. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, precautions for handling halogenated aromatic compounds and quinazoline derivatives should be strictly followed.
Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is the first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant material | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Minimizes inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. These substances require specific waste streams to prevent environmental contamination and ensure safe destruction.
1. Waste Segregation:
-
Do not mix this compound waste with non-halogenated chemical waste.[1][2]
-
Establish a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[1][2][3]
-
This container should be made of a compatible material and have a secure, tight-fitting lid.[1]
2. Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[1]
-
Avoid using abbreviations or chemical formulas.[1]
-
Maintain a log sheet near the container to record the quantities of waste added.
3. Waste Collection:
-
Solid Waste: Collect any solid residues of this compound, contaminated lab materials (e.g., weighing boats, contaminated gloves, bench paper), and place them in the designated halogenated waste container.
-
Liquid Waste: Solutions containing this compound should also be collected in the same designated container. Ensure the container is compatible with the solvent used.
-
Keep the waste container closed at all times, except when adding waste.[1]
4. Final Disposal:
-
Once the waste container is full or is no longer in use, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
The primary recommended disposal method for halogenated compounds is high-temperature incineration (around 1200 K or 927°C) in a specialized facility.[4] This method is effective in preventing the formation of toxic byproducts such as furans and dioxins.[4]
-
Never dispose of this compound down the drain or in regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Understanding the Compound Class: Quinazolines
Quinazoline and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The presence of a fluorine atom in this compound places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential environmental persistence and the possibility of forming toxic combustion byproducts if not incinerated at sufficiently high temperatures.[4]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. uakron.edu [uakron.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling 4-Fluoroquinazoline
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Fluoroquinazoline was found. The following guidance is based on the safety data of structurally similar compounds, including 4-Fluoroaniline, 4-Chloroquinazoline, and Quinazolin-4(1H)-one. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before handling.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), a step-by-step operational plan for safe handling, and a comprehensive disposal plan.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A full-face shield should be worn when there is a possibility of splashing or uncontrolled aerosolization.[2][3] |
| Skin Protection | Gloves: Wear chemically resistant, powder-free, disposable gloves such as nitrile or neoprene.[4] Double gloving is recommended, with one pair under the gown cuff and the other over.[2][5] Gloves should be changed immediately if contaminated or damaged.[2] Lab Coat/Gown: A long-sleeved, solid-front barrier gown or a disposable, impervious gown should be worn.[4][5][6] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][7] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. |
Operational Plan for Safe Handling
A systematic approach is critical for maintaining a safe laboratory environment when working with this compound.
1. Preparation:
-
Review Safety Data: Before beginning any work, review the Safety Data Sheet (SDS) for a structurally similar compound to understand the potential hazards.[4]
-
Designate Area: Designate a specific, well-ventilated area for handling the compound, preferably within a chemical fume hood.[4][8]
-
Assemble Equipment: Gather all necessary equipment and reagents before starting the experiment.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
3. Handling Protocol:
-
Weighing and Transferring: If this compound is a solid, handle it carefully to minimize dust formation. Use a spatula or other appropriate tools for transfers.[4] For solutions, use a pipette or syringe with caution to prevent splashes.
-
Labeling: Keep all containers with this compound clearly labeled with the chemical name, concentration, and hazard symbols.
-
Containment: Keep containers sealed when not in use.[4]
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[4] In case of accidental contact, immediately follow first-aid measures.[7][9]
4. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
PPE Removal: Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[4]
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: this compound waste should be considered hazardous chemical waste.[10]
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.[5]
-
Place these items in a designated, labeled hazardous waste bag or container.
-
-
Empty Containers:
-
"Empty" containers may still contain residual amounts of the chemical and should be treated as hazardous waste.
-
Rinse the container with a suitable solvent three times, collecting the rinsate as hazardous waste.
-
Before disposing of or recycling the container, deface the label to remove any identifying information.[11][12]
-
-
Disposal Procedures:
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. halyardhealth.com [halyardhealth.com]
- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 4. benchchem.com [benchchem.com]
- 5. web.uri.edu [web.uri.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
